TAMRA azide, 5-isomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWYZOPZJEQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-TAMRA Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097), a widely utilized fluorescent probe in biological research and drug development. This document details its core spectral characteristics, provides experimental protocols for its use, and illustrates a key experimental workflow.
Core Spectral and Physicochemical Properties
5-TAMRA azide is a bright, orange-red fluorescent dye that belongs to the rhodamine family. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, making 5-TAMRA azide an invaluable tool for fluorescently labeling proteins, nucleic acids, and other molecules.[1][2]
The key spectral properties of 5-TAMRA azide are summarized in the table below. It is important to note that slight variations in these values can be observed between different suppliers and measurement conditions (e.g., solvent).
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 541 - 555 nm | [Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5] |
| Emission Maximum (λem) | 567 - 579 nm | [Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5] |
| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | [Lumiprobe][4], [Vector Laboratories][5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [Lumiprobe][4] |
| Molecular Weight | 512.56 g/mol | [Lumiprobe][4] |
| Solubility | DMSO, DMF, Methanol | [Jena Bioscience][3] |
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of a fluorophore like 5-TAMRA azide.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
5-TAMRA azide
-
Anhydrous DMSO or ethanol
-
Buffer of choice (e.g., Phosphate Buffered Saline, PBS)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 5-TAMRA azide (e.g., 1-10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.05 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 575 nm).
-
Scan a range of excitation wavelengths (e.g., 480-570 nm).
-
The peak of the resulting spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex (e.g., 550 nm).
-
Scan a range of emission wavelengths (e.g., 560-650 nm).
-
The peak of the resulting spectrum is the emission maximum (λem).
-
Protocol for Determining Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly used.[6][7]
Materials:
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)
-
5-TAMRA azide
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the standard and 5-TAMRA azide in ethanol, ensuring the absorbance at the excitation wavelength is below 0.05.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Calculate Quantum Yield: The quantum yield of 5-TAMRA azide (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent (n_sample = n_std if the same solvent is used).
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general workflow for labeling an alkyne-modified protein with 5-TAMRA azide.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
-
5-TAMRA azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in the reaction buffer.
-
Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (B8700270) (e.g., 500 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
To the alkyne-modified protein solution, add 5-TAMRA azide to the desired final concentration (typically a molar excess).
-
Add the copper-chelating ligand.
-
Add CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents and purify the labeled protein using methods such as size exclusion chromatography or dialysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application of 5-TAMRA azide for biomolecule labeling.
References
5-TAMRA azide chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-TAMRA (Tetramethylrhodamine) azide (B81097), a fluorescent probe widely used for labeling biomolecules through click chemistry. It covers the chemical properties, a detailed experimental protocol for its application, and a visual representation of the experimental workflow.
Core Chemical and Physical Properties
5-TAMRA azide is a bright, orange-fluorescent dye functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Chemical Structure:
-
CAS Number: 1192590-89-8[1]
Below is a summary of its key quantitative properties:
| Property | Value | Source |
| Molecular Weight | 512.56 g/mol | [1][4] |
| Molecular Formula | C₂₈H₂₈N₆O₄ | [1][2] |
| Maximum Absorption (λmax) | ~546 nm (in DMSO/DMF) | [1][2] |
| Maximum Emission (λem) | ~579 nm (in DMSO/DMF) | [1][2] |
| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | [1][2] |
| Purity | ≥ 95% (LCMS) | [1] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [1][2] |
Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides
This protocol details the steps for labeling alkyne-modified DNA or oligonucleotides with 5-TAMRA azide using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified oligonucleotide/DNA
-
5-TAMRA azide
-
Anhydrous DMSO
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO
-
Inert gas (e.g., Argon or Nitrogen)
-
Reagents for precipitation (e.g., 3% lithium perchlorate (B79767) in acetone (B3395972) or ethanol (B145695) and sodium acetate)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide or DNA in sterile, nuclease-free water in a pressure-tight vial.
-
Buffering: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Reagent Addition:
-
Add DMSO to a final volume of 50%. Vortex to mix.
-
Add the 5-TAMRA azide stock solution (10 mM in DMSO) to achieve a 1.5-fold molar excess relative to the oligonucleotide. Vortex thoroughly.
-
-
Reduction of Copper(II): Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. This reduces Cu(II) to the catalytic Cu(I) state. Vortex briefly.
-
Degassing: Bubble an inert gas (e.g., argon) through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.
-
Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. The TBTA ligand stabilizes the Cu(I) oxidation state.
-
Reaction Incubation: Flush the vial with inert gas, cap it tightly, and vortex the mixture thoroughly. Incubate at room temperature overnight, protected from light.
-
Precipitation of the Labeled Oligonucleotide:
-
Add a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
-
Incubate at -20°C for at least 20 minutes.
-
-
Purification:
-
Centrifuge the mixture to pellet the labeled oligonucleotide.
-
Discard the supernatant and wash the pellet with acetone or 70% ethanol.
-
Dry the pellet and purify the conjugate using reverse-phase HPLC or PAGE.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the copper-catalyzed click chemistry reaction for labeling an alkyne-modified biomolecule with 5-TAMRA azide.
Caption: A diagram illustrating the workflow for labeling biomolecules with 5-TAMRA azide.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 5-TAMRA Azide (B81097) in DMSO and Water
This technical guide provides a comprehensive overview of the solubility characteristics of 5-TAMRA (5-Carboxytetramethylrhodamine) azide, a widely used fluorescent probe in bioconjugation and cellular imaging. Understanding its solubility in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) and water is critical for accurate experimental design and execution.
Overview of 5-TAMRA Azide
5-TAMRA azide is a cell-permeable, red-fluorescent dye frequently utilized for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1][2][3] Its bright and photostable fluorescence makes it an ideal reporter for applications such as DNA synthesis detection, protein tracking, and Fluorescence Resonance Energy Transfer (FRET) assays.[4][5] The azide functional group allows for its specific covalent attachment to alkyne-modified molecules.[1]
Solubility Data
The solubility of 5-TAMRA azide is a key factor in its application, particularly for the preparation of stock solutions. It exhibits high solubility in polar aprotic organic solvents and limited solubility in aqueous solutions.
Quantitative Solubility Data Summary
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | 125 mg/mL | 243.87 mM | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [1] |
| DMSO | Good | Not specified | Consistently listed as a suitable solvent. | [2][6][7][8] |
| Water | Low / Poor | Not specified | Generally considered to have poor solubility in aqueous solutions. | [6] |
| Water | Soluble | Not specified | One source lists water as a solvent, but this is an outlier compared to other reports. | [9] |
Multiple suppliers provide protocols for creating a 10 mM stock solution in DMSO, indicating that it is readily soluble at this common working concentration.[4][7][10]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving solid 5-TAMRA azide to create a concentrated stock solution for experimental use.
Materials:
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)[1]
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[1]
-
Calibrated micropipettes
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Pre-warm Reagents: Allow the vial of solid 5-TAMRA azide and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing (if necessary): If starting from a bulk container, accurately weigh the desired amount of 5-TAMRA azide in a suitable microcentrifuge tube. For pre-aliquoted amounts (e.g., 1 mg), proceed to the next step.
-
Solvent Addition: Based on the mass of the 5-TAMRA azide, calculate and add the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of 5-TAMRA azide (MW ≈ 512.56 g/mol ), add 195 µL of DMSO.[4][7]
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in an ultrasonic bath for 5-10 minutes, or until the solute is fully dissolved.[1]
-
-
Storage:
Visualization of Application Workflow
5-TAMRA azide is primarily used in bioorthogonal chemistry to label and visualize biomolecules. The following workflow illustrates its application in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for labeling a biomolecule with 5-TAMRA azide via CuAAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 10 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 10 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. carlroth.com [carlroth.com]
- 8. TAMRA azide, 5-isomer, 825651-66-9 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. 5-TAMRA azide | AAT Bioquest [aatbio.com]
Physicochemical and Spectroscopic Properties of 5-TAMRA Azide
An In-Depth Technical Guide to the Mechanism of 5-TAMRA Azide (B81097) in Click Chemistry Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (5-TAMRA) azide, a widely used fluorescent probe, and its reaction mechanisms within the framework of click chemistry. It details the core principles of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, presents key quantitative data, and offers detailed experimental protocols for practical application in research and development.
5-TAMRA azide is a derivative of the bright and photostable rhodamine dye, modified with an azide functional group to enable its participation in click chemistry reactions.[1][2] Its robust performance under physiological conditions makes it an ideal fluorescent reporter for bioconjugation.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₈N₆O₄ | [1][3] |
| Molecular Weight | ~512.56 g/mol | [1][4] |
| Appearance | Pink to dark red solid | [1][4] |
| Purity | ≥ 90-95% (HPLC/LCMS) | [1][3] |
| Excitation Maximum (λex) | ~546-555 nm | [1][2][3] |
| Emission Maximum (λem) | ~575-580 nm | [1][2][3] |
| Molar Extinction Coeff. (ε) | ~91,000 L·mol⁻¹·cm⁻¹ | [2][3] |
| Solubility | Good in polar organic solvents (DMSO, DMF) | [3][4] |
| Storage Conditions | -20°C, protected from light | [1][3][4] |
Core Mechanisms of 5-TAMRA Azide in Click Chemistry
Click chemistry refers to a class of reactions that are bio-orthogonal, high-yielding, and proceed under mild, aqueous conditions.[5][6] 5-TAMRA azide is primarily employed in two variations of the azide-alkyne cycloaddition to form a stable triazole linkage.[7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction involves the specific ligation of an azide (5-TAMRA azide) and a terminal alkyne, functional groups that are largely absent in native biological systems, ensuring high specificity.[11][12] The reaction is characterized by its efficiency and the formation of a stable, irreversible covalent bond.[5][13]
The mechanism relies on a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate.[6] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide in a [3+2] cycloaddition to yield a stable 1,4-disubstituted triazole product.[8] To enhance reaction speed and yield, specialized reagents like FastClick™ 5-TAMRA Azide contain a copper-chelating ligand that stabilizes the Cu(I) oxidation state and increases its effective concentration at the reaction site.[14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[15][16] This copper-free click reaction is ideal for labeling biomolecules in living systems.[1][15]
The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[15][17] This intrinsic strain significantly lowers the activation energy of the cycloaddition, allowing the reaction between the strained alkyne and an azide to proceed rapidly at physiological temperatures without any catalyst.[7][17] 5-TAMRA azide reacts efficiently with biomolecules modified with a strained alkyne to form a stable triazole conjugate, enabling real-time visualization in live cells.[1][7]
Comparative Analysis: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Requires Cu(I) catalyst.[10] | Catalyst-free.[7] |
| Biocompatibility | Limited in living systems due to copper toxicity.[15][18] | Highly biocompatible; suitable for live-cell and in vivo studies.[15][16] |
| Reaction Kinetics | Generally fast (10-100 M⁻¹s⁻¹). Can be accelerated with ligands.[14][18] | Can be very fast (up to 10⁶ M⁻¹s⁻¹ with optimized reagents), but kinetics vary widely with the type of strained alkyne used.[17] |
| Core Reagents | 5-TAMRA Azide + Terminal Alkyne .[5] | 5-TAMRA Azide + Strained Alkyne (e.g., DBCO, BCN).[15] |
| Primary Applications | Labeling of purified biomolecules (in vitro), material science, diagnostics.[1][9] | Live-cell imaging, in vivo tracking, surface labeling.[1][19] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is recommended for specific applications.
General Protocol for CuAAC Labeling of an Alkyne-Modified Peptide
This protocol describes the labeling of a peptide containing a terminal alkyne (e.g., propargylglycine) with 5-TAMRA azide.[9]
1. Reagent Preparation:
-
Alkyne-Peptide Stock: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-5 mM.
-
5-TAMRA Azide Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C.[20]
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock: Freshly prepare a 500 mM stock solution in deionized water immediately before use.
-
TBTA Ligand Stock: Prepare a 10 mM stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.
2. Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-Peptide (to a final concentration of 100 µM).
-
5-TAMRA Azide (to a final concentration of 200-500 µM; 2-5 equivalents).
-
TBTA Ligand (to a final concentration of 500 µM).
-
Copper(II) Sulfate (to a final concentration of 500 µM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM. Vortex briefly.[20]
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction completion can be monitored by HPLC or mass spectrometry.
4. Purification:
-
Purify the labeled peptide from excess reagents. For peptides, this is commonly achieved via reverse-phase HPLC (RP-HPLC) or by precipitation (e.g., with cold acetone).[11]
General Protocol for SPAAC Labeling of Glycans in Live Cells
This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by copper-free click labeling with a DBCO-functionalized 5-TAMRA dye.
1. Metabolic Labeling:
-
Culture cells under standard conditions to the desired confluency.
-
Replace the standard culture medium with a medium containing an azide-modified metabolic precursor (e.g., 25-100 µM of Ac₄ManNAz for sialic acid labeling) for 24-48 hours. This allows for the incorporation of azide groups into cellular glycans.
2. Copper-Free Click Reaction:
-
Wash the cells twice with warm PBS or serum-free medium to remove unincorporated azide sugar.
-
Add a solution of 5-TAMRA-DBCO (or other strained alkyne conjugate) to the cells at a final concentration of 5-20 µM in a serum-free medium.
-
Incubate for 30-90 minutes at 37°C, protected from light.
3. Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with warm PBS.
-
Fix the cells if required for the desired imaging application (e.g., with 4% paraformaldehyde).
-
Counterstain nuclei with a suitable dye (e.g., DAPI) if desired.
-
Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC channel).[1]
Visualizing the Experimental Workflow
The general workflow for labeling and detecting a biomolecule using 5-TAMRA azide and click chemistry follows a logical sequence of steps from modification to analysis.
References
- 1. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 2. metabion.com [metabion.com]
- 3. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. abpbio.com [abpbio.com]
- 6. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. bioclone.net [bioclone.net]
- 11. interchim.fr [interchim.fr]
- 12. tenovapharma.com [tenovapharma.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 19. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of TAMRA Azide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the storage, handling, and assessment of the stability of 5-TAMRA (Tetramethylrhodamine) azide (B81097), 5-isomer. Adherence to these guidelines is crucial for ensuring the reagent's integrity and performance in sensitive applications such as bioconjugation, fluorescence imaging, and FRET assays.
Overview of TAMRA Azide, 5-Isomer
5-TAMRA azide is a fluorescent probe widely used in bioorthogonal chemistry. Its azide group allows for covalent labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. The TAMRA fluorophore exhibits bright orange-red fluorescence, making it a popular choice for a variety of detection methods[3].
Storage and Handling Guidelines
Proper storage and handling are paramount to preserving the chemical integrity and functionality of this compound.
Solid Form
The compound is typically supplied as a solid. Upon receipt, it should be stored under the following conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C for long-term storage. | [4][5][6][7][8][9][10][11] |
| 0 - 4°C for short-term (days to weeks). | [12] | |
| Light | Store in the dark. Avoid prolonged exposure to light. | [4][6][7][8][9][11] |
| Moisture | Store in a dry, desiccated environment. | [7][12] |
Transportation is generally acceptable at ambient temperature for up to three weeks[4][13].
In Solution
Once dissolved, the stability of TAMRA azide can be more variable. It is recommended to prepare stock solutions in anhydrous, high-purity solvents.
| Parameter | Recommendation | Source(s) |
| Solvents | Good solubility in polar organic solvents such as DMSO, DMF, and alcohols (e.g., MeOH). Low solubility in water. | [4][5][6][8][9] |
| Storage Temperature | Aliquot and store at -20°C. For stock solutions in DMSO, some sources suggest storage at -80°C for extended periods (up to 6 months) and -20°C for shorter durations (up to 1 month). | [14] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to prevent degradation. |
Stability Profile
While comprehensive quantitative stability data from peer-reviewed literature is limited, the following information is based on supplier recommendations and general chemical principles.
Shelf Life
The shelf life of the solid product, when stored correctly, is typically stated as:
| Form | Shelf Life | Source(s) |
| Solid (unopened) | 12 to 24 months after receipt. | [4][8][9][13] |
| Solid (properly stored) | >2 years. | [12] |
Potential Degradation Pathways
-
Photodegradation: Like many fluorescent dyes, TAMRA is susceptible to photobleaching upon prolonged exposure to light. This can lead to a loss of fluorescence intensity.
-
Hydrolysis: While generally stable, the amide linkage in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Reaction with Reducing Agents: The azide group can be reduced by various reducing agents, which would render the molecule inactive for click chemistry reactions.
Experimental Protocols
Preparation of Stock Solutions
To ensure accuracy and prolong the reagent's life, follow this protocol for preparing stock solutions:
-
Allow the vial of solid TAMRA azide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM solution, add 195 µL to 1 mg of the compound)[8].
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This is a general guideline; specific reaction conditions may need to be optimized for your application.
-
Prepare the alkyne-containing sample: Dissolve your alkyne-modified biomolecule in an appropriate buffer.
-
Prepare the reaction cocktail: In a microcentrifuge tube, combine the following in order:
-
Your alkyne-containing sample.
-
This compound (from a stock solution in DMSO or DMF). A slight molar excess relative to the alkyne is often used.
-
A copper(I) source (e.g., CuSO₄).
-
A reducing agent to convert Cu(II) to Cu(I) (e.g., sodium ascorbate).
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA) to improve reaction efficiency and reduce cytotoxicity.
-
-
Incubate: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.
-
Purification: Purify the labeled product using an appropriate method for your biomolecule (e.g., precipitation, chromatography, or dialysis) to remove unreacted dye and catalyst.
Visualized Workflows
Caption: Experimental workflow for this compound.
This diagram outlines the key steps from receiving and storing the solid compound to its use in a typical click chemistry labeling experiment and subsequent analysis.
References
- 1. carlroth.com [carlroth.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 6. abpbio.com [abpbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. tenovapharma.com [tenovapharma.com]
- 11. Tetramethylrhodamine (TAMRA) Azide (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)), 5-isomer 0.5 mg [thermofisher.com]
- 12. 5-TAMRA azide | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 5 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]
An In-depth Technical Guide to Bioorthogonal Chemistry with 5-TAMRA Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal chemistry centered on the versatile fluorescent probe, 5-TAMRA azide (B81097). It delves into the core principles, reaction mechanisms, and practical applications of this powerful tool in biological research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate the seamless integration of 5-TAMRA azide into your research workflows.
Introduction to Bioorthogonal Chemistry and 5-TAMRA Azide
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interact with the vast array of functional groups present in biological molecules. The azide group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and inertness towards biological molecules.[3]
5-Carboxytetramethylrhodamine (5-TAMRA) azide is a key reagent in this field. It is a bright, red-fluorescent dye that is widely used for labeling and visualizing biomolecules.[4] Its azide moiety allows it to participate in bioorthogonal "click chemistry" reactions, enabling the covalent attachment of the TAMRA fluorophore to a target molecule of interest.[5][6]
Key Properties of 5-TAMRA Azide:
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Appearance | Dark red solid |
| Solubility | Soluble in DMSO, DMF |
Core Bioorthogonal Reactions Involving 5-TAMRA Azide
5-TAMRA azide is primarily utilized in two major types of bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][7][8] This reaction is known for its high yields, specificity, and rapid kinetics.[7]
Reaction Mechanism of CuAAC
Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole linkage.[8][9] The driving force for this reaction is the release of ring strain in the cyclooctyne. The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and whole organisms.[8]
Reaction Mechanism of SPAAC
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for Reaction Selection
The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.
Table 1: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper | Excellent, suitable for live cells and in vivo studies[8] |
| Reaction Kinetics | Generally very fast | Dependent on the cyclooctyne used, can be very fast[8] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Common Applications | In vitro labeling, proteomics, material science | Live-cell imaging, in vivo labeling, drug delivery[8] |
Table 2: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide (as a proxy for 5-TAMRA azide)
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Smaller size, lower lipophilicity.[10] |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | Robust reactivity.[10] |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | Generally exhibits the highest reaction rates.[10] |
| DIBAC | 0.24 | High reactivity.[4] |
| BCN (with fluorinated azide) | 0.07 | Reactivity can be tuned with modified azides.[4] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.[10]
Experimental Protocols
Protocol for CuAAC Labeling of Proteins in Cell Lysate
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with 5-TAMRA azide.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
5-TAMRA azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Reagent Stocks:
-
5-TAMRA azide: 10 mM in DMSO.
-
TCEP: 100 mM in water (prepare fresh).
-
TBTA: 2 mM in 1:4 DMSO:t-butanol.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Prepare Click Reaction Master Mix: For a 500 µL final reaction volume, add the reagents in the following order:
-
25 µL of 2 mM TBTA (final concentration: 0.1 mM).
-
10 µL of 50 mM CuSO₄ (final concentration: 1 mM).
-
5 µL of 100 mM TCEP (final concentration: 1 mM).
-
1.25 µL of 10 mM 5-TAMRA azide (final concentration: 25 µM).[11]
-
-
Perform the Click Reaction:
-
To your protein lysate (e.g., 50 µL at 1-5 mg/mL), add the appropriate volume of buffer to bring the total volume to just under 500 µL.
-
Add the freshly prepared click reaction master mix to the lysate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Analysis: The TAMRA-labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning.
Workflow for CuAAC Protein Labeling
Caption: Experimental workflow for CuAAC labeling of proteins with 5-TAMRA azide.
Protocol for SPAAC Labeling of Glycans in Live Cells
This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar followed by fluorescent labeling with a DBCO-conjugated 5-TAMRA.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-5-TAMRA
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel for microscopy.
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.[6]
-
-
SPAAC Reaction:
-
Prepare a stock solution of DBCO-5-TAMRA in DMSO.
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Dilute the DBCO-5-TAMRA in pre-warmed complete culture medium to a final concentration of 5-30 µM.
-
Add the DBCO-5-TAMRA solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-5-TAMRA.
-
(Optional) Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.
-
Workflow for Metabolic Glycan Labeling and SPAAC Imaging
Caption: Workflow for metabolic labeling of glycans and subsequent imaging using SPAAC with DBCO-5-TAMRA.
Applications in Research and Drug Development
The use of 5-TAMRA azide in bioorthogonal chemistry has a wide range of applications:
-
Visualization of Biomolecules: Tracking the localization, trafficking, and dynamics of proteins, glycans, lipids, and nucleic acids in live cells.[5][6]
-
Proteomics: Identifying and quantifying newly synthesized proteins or post-translationally modified proteins.[12]
-
Drug Target Identification: Using clickable photoaffinity probes to label and identify the protein targets of small molecules.[2]
-
High-Throughput Screening: Developing assays for enzyme activity and inhibitor screening.
-
Drug Delivery: Constructing targeted drug delivery systems where a drug is conjugated to a targeting moiety via a click reaction.
-
Glycobiology: Studying the role of glycosylation in health and disease by metabolic labeling and imaging of glycans.[13][14]
Conclusion
5-TAMRA azide is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bright fluorescence and ability to participate in highly specific and efficient bioorthogonal reactions make it an invaluable reagent for a wide array of applications, from fundamental cell biology to the development of new therapeutics and diagnostics. By understanding the principles of CuAAC and SPAAC and utilizing the detailed protocols provided, researchers can effectively harness the power of 5-TAMRA azide to advance their scientific discoveries.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
Quantum yield and extinction coefficient of 5-TAMRA azide
An In-depth Technical Guide to the Photophysical Properties of 5-TAMRA Azide (B81097)
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) azide is a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. As a member of the rhodamine family of dyes, it exhibits bright, photostable orange-red fluorescence.[1][2] The azide functional group enables its covalent attachment to a wide range of molecules through bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans in complex biological samples with minimal side reactions.[3][5]
This guide provides a comprehensive overview of the key photophysical parameters of 5-TAMRA azide—namely, its quantum yield and molar extinction coefficient. It also details the experimental protocols for the determination of these properties and illustrates the common workflow for its application in biomolecular labeling.
Quantitative Data Presentation
The photophysical properties of 5-TAMRA azide can vary depending on the solvent and local chemical environment. The following table summarizes the reported values for its molar extinction coefficient, quantum yield, and excitation/emission maxima.
| Property | Value | Solvent/Conditions | Source |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | Not Specified | [6][7] |
| 91,000 M⁻¹cm⁻¹ | DMSO or DMF | [8][9] | |
| 90,000 M⁻¹cm⁻¹ | DMSO | [10] | |
| 84,000 M⁻¹cm⁻¹ | Not Specified | [11] | |
| Fluorescence Quantum Yield (Φ) | 0.1 | Not Specified | [11] |
| Excitation Maximum (λex) | ~555 nm | Not Specified | [8] |
| 553 nm | Not Specified | [6][7] | |
| 546 nm | DMSO or DMF | [8][9] | |
| 541 nm | Not Specified | [11] | |
| Emission Maximum (λem) | ~580 nm | Not Specified | [8][12] |
| 579 nm | DMSO or DMF | [8][9] | |
| 575 nm | Not Specified | [6][7] | |
| 567 nm | Not Specified | [11] |
Experimental Protocols
Accurate determination of the molar extinction coefficient and fluorescence quantum yield is critical for the quantitative use of 5-TAMRA azide in experimental settings.
Protocol for Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of 5-TAMRA azide and dissolve it in a spectroscopic grade solvent (e.g., DMSO, DMF, or methanol) to create a concentrated stock solution of known molarity.[8][9][10]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each dilution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance of each solution at λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Protocol for Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[13][14]
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to 5-TAMRA azide (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[15]
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the 5-TAMRA azide sample and the quantum yield standard in the same solvent.
-
The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[14]
-
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for all measurements.[13]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the 5-TAMRA azide sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:[14] Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and reference standard, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).[14]
-
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving 5-TAMRA azide.
Caption: Workflow for biomolecule labeling using 5-TAMRA azide via CuAAC.
Caption: Workflow for determining relative fluorescence quantum yield.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. abpbio.com [abpbio.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
- 6. TAMRA Azide, isomer 5, 1006592-61-5 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 9. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. 5-TAMRA azide | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. 5-TAMRA azide, CAS 1006592-61-5 | AxisPharm [axispharm.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. agilent.com [agilent.com]
- 15. leica-microsystems.com [leica-microsystems.com]
The Role of 5-TAMRA Azide as a FRET Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) as a versatile and widely used acceptor in Förster Resonance Energy Transfer (FRET) applications. From its fundamental photophysical properties to detailed experimental protocols and applications in studying complex biological processes, this document serves as a technical resource for researchers leveraging FRET technology.
Introduction to 5-TAMRA Azide in FRET
5-TAMRA is a bright, orange-fluorescent dye belonging to the rhodamine family. The azide functional group (-N₃) allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] This makes 5-TAMRA azide an excellent tool for labeling proteins, nucleic acids, and other molecules of interest for FRET-based studies.
In a FRET pair, an excited donor fluorophore can non-radiatively transfer its energy to a nearby acceptor molecule if their spectral properties overlap.[3] 5-TAMRA, with its strong absorption in the green-yellow region of the spectrum, serves as an excellent acceptor for a variety of common donor fluorophores, most notably fluorescein (B123965) (FAM) and its derivatives.[4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and enzymatic activities.[3]
Quantitative Data for 5-TAMRA Azide
The successful design of FRET experiments relies on a thorough understanding of the photophysical properties of the chosen fluorophores. The following tables summarize key quantitative data for 5-TAMRA azide.
Table 1: Photophysical Properties of 5-TAMRA Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~546 - 555 nm | [5] |
| Emission Maximum (λem) | ~575 - 580 nm | [5] |
| Molar Extinction Coefficient (ε) | ~91,000 - 92,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.1 | [3] |
| Solubility | DMSO, DMF, Methanol | [5] |
Table 2: Förster Distances (R₀) of Common FRET Pairs with TAMRA as Acceptor
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for designing FRET experiments and is dependent on the spectral overlap between the donor and acceptor, their relative orientation, and the quantum yield of the donor.
| Donor Fluorophore | Förster Distance (R₀) in Å | Reference(s) |
| Fluorescein (FAM) | 45 - 55 | [3][4] |
| Cyanine 3 (Cy3) | 50 - 60 | [6][7] |
| Alexa Fluor 488 | 55 - 65 | [8] |
| Green Fluorescent Protein (GFP) variants | 40 - 50 | [9] |
Note: R₀ values can vary depending on the specific linkage chemistry, local environment, and the method of determination.
Signaling Pathways and Experimental Workflows
5-TAMRA azide-based FRET probes are instrumental in elucidating the dynamics of various cellular signaling pathways. Below are diagrams of key pathways and experimental workflows where such probes can be applied.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[1] Ligand binding to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and downstream signaling cascades.[10][11] FRET can be used to monitor these conformational changes in real-time.[12][13]
Figure 1: GPCR Signaling Cascade.
An experimental approach to study GPCR activation involves labeling the receptor or a ligand with a FRET donor and acceptor pair. For instance, a fluorescent ligand (donor) binding to a receptor labeled with 5-TAMRA azide (acceptor) would result in a FRET signal, allowing for the quantification of ligand binding and receptor activation kinetics.[14]
Epidermal Growth Factor Receptor (EGFR) / MAPK Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth, proliferation, and differentiation.[15][16] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway.[17][18]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Genetically encoded click chemistry for single-molecule FRET of proteins. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring the formation of dynamic G-protein-coupled receptor–protein complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-TAMRA Azide Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) is a bright, red-fluorescent probe widely utilized for the detection and visualization of alkyne-modified biomolecules within cellular environments. This application note provides a detailed, step-by-step guide for performing intracellular staining using 5-TAMRA azide via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This bioorthogonal reaction enables the specific and efficient covalent labeling of target molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group.[3][4] The resulting stable triazole linkage ensures a robust and permanent fluorescent signal, making it an ideal tool for various applications, including the study of protein synthesis, glycan trafficking, and DNA replication.[5][6][7]
The protocol outlined below is designed for staining fixed and permeabilized cells, ensuring crisp and high-resolution fluorescent imaging.
Principle of the Method
The 5-TAMRA azide cell staining protocol is a two-step process. First, cells are incubated with a bioorthogonal alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or nucleoside). This precursor is incorporated into newly synthesized biomolecules by the cell's natural metabolic pathways. Following this incorporation, the cells are fixed and permeabilized to allow the entry of the detection reagents. The second step involves the "click" reaction, where the azide group of the 5-TAMRA molecule selectively reacts with the alkyne group on the modified biomolecule in the presence of a copper(I) catalyst. This reaction forms a stable, fluorescent triazole linkage, allowing for the visualization of the target molecules.
Quantitative Data Summary
The following table summarizes key quantitative data for 5-TAMRA azide and recommended concentrations for the click chemistry reaction.
| Parameter | Value | Reference |
| 5-TAMRA Azide Properties | ||
| Excitation Maximum (λex) | ~555 nm | [5][6] |
| Emission Maximum (λem) | ~580 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | [6] |
| Recommended Filter Sets | TRITC, Alexa Fluor® 555, DyLight 549 | [5] |
| Click Reaction Cocktail | ||
| 5-TAMRA Azide | 1.5 - 5 µM | [5] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 1 - 2 mM | [1][8] |
| Copper Ligand (e.g., THPTA, BTTAA) | 5 - 10 mM (5x molar excess to CuSO₄) | [9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 10 - 50 mM | [1] |
Experimental Protocols
Materials and Reagents
-
5-TAMRA azide (stored at -20°C, protected from light)
-
Alkyne-modified metabolic precursor (e.g., L-Azidohomoalanine for protein synthesis)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 3.7% - 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.2% - 0.5% Triton X-100 in PBS
-
Wash buffer: PBS with 0.1% Tween-20
-
Click reaction buffer: 100 mM Tris buffer, pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)
-
Copper ligand stock solution (e.g., 500 mM THPTA in deionized water)
-
Reducing agent stock solution (e.g., 1 M sodium ascorbate (B8700270) in deionized water, freshly prepared)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Cells grown on coverslips or in imaging-compatible plates
Step-by-Step Protocol
Step 1: Metabolic Labeling with Alkyne Precursor
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing the alkyne-modified metabolic precursor at a predetermined optimal concentration.
-
Incubate the cells for a sufficient period to allow for the incorporation of the precursor into the target biomolecules. This time will vary depending on the specific precursor and the biological process being studied.
-
Wash the cells twice with PBS to remove any unincorporated precursor.
Step 2: Cell Fixation and Permeabilization
-
Fix the cells by incubating with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with permeabilization solution for 30 minutes at room temperature.[8]
-
Wash the cells three times with wash buffer for 5 minutes each.
Step 3: Click Chemistry Reaction
Note: The click reaction cocktail should be prepared fresh and used immediately.
-
Prepare the click reaction cocktail in the click reaction buffer. Add the reagents in the following order, vortexing gently after each addition:
-
Copper(II) sulfate (final concentration: 1-2 mM)
-
Copper ligand (final concentration: 5-10 mM)
-
5-TAMRA azide (final concentration: 1.5-5 µM)
-
Reducing agent (final concentration: 10-50 mM)
-
-
Remove the wash buffer from the cells and add the click reaction cocktail, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer for 5 minutes each.
Step 4: Counterstaining and Imaging
-
If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for 5-TAMRA (e.g., TRITC or Texas Red).
Mandatory Visualizations
Caption: Experimental workflow for 5-TAMRA azide cell staining.
Caption: Signaling pathway of the CuAAC click reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. abpbio.com [abpbio.com]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 7. oasis-lab.sk [oasis-lab.sk]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for 5-TAMRA Azide in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing 5-TAMRA (Tetramethylrhodamine) azide (B81097) for the fluorescent labeling of probes and their subsequent use in in situ hybridization (ISH) applications. This powerful technique allows for the precise visualization of specific DNA or RNA sequences within the spatial context of cells and tissues.
Introduction to 5-TAMRA Azide for ISH
5-TAMRA azide is a bright, red-fluorescent dye that can be efficiently and specifically conjugated to alkyne-modified oligonucleotide probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This method of labeling is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes within the sample. The resulting 5-TAMRA labeled probes are highly photostable and can be detected with standard fluorescence microscopy setups, making them a versatile tool for various ISH applications, from basic research to drug development.[1][2]
Key Features and Applications
Key Features of 5-TAMRA Azide in ISH:
-
Bright and Photostable Signal: 5-TAMRA provides a strong and reliable fluorescent signal with good resistance to photobleaching, enabling high-quality imaging.[1][2]
-
High Specificity: The click chemistry conjugation method ensures specific labeling of the probe, minimizing background signal.[1]
-
Compatibility: The excitation and emission spectra of 5-TAMRA are compatible with standard Cy3 and TRITC filter sets.[1]
-
Multiplexing Capability: 5-TAMRA can be used in combination with other fluorophores for multi-color ISH experiments.
Applications in Research and Drug Development:
-
Gene Expression Analysis: Visualize and quantify mRNA levels of target genes within intact tissues.
-
Cellular Localization of RNAs: Determine the subcellular location of specific RNA molecules.
-
Virus Detection: Identify viral nucleic acids within infected cells.
-
Chromosomal Analysis: Detect specific DNA sequences on chromosomes.
-
Biomarker Discovery: Identify and validate novel nucleic acid-based biomarkers in disease models.
Quantitative Data and Fluorophore Properties
For successful ISH experiments, understanding the properties of the chosen fluorophore is crucial. The following table summarizes the key photophysical properties of 5-TAMRA.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 - 555 nm | [1][3] |
| Emission Maximum (λem) | ~579 - 580 nm | [1][3] |
| Molar Extinction Coefficient | ~91,000 - 95,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield | ~0.1 | |
| Recommended Filter Set | Cy3 / TRITC | [1] |
Experimental Protocols
The following sections provide detailed protocols for preparing 5-TAMRA azide-labeled probes and performing fluorescence in situ hybridization (FISH).
Protocol 1: Labeling of Alkyne-Modified Oligonucleotide Probes with 5-TAMRA Azide via Click Chemistry
This protocol outlines the steps for conjugating 5-TAMRA azide to an alkyne-modified oligonucleotide probe.
Materials:
-
Alkyne-modified oligonucleotide probe
-
5-TAMRA azide (e.g., 5-TAMRA-PEG3-Azide)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
Anhydrous DMSO
-
Nuclease-free water
-
Microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial.
-
Add Buffer and DMSO: Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO and vortex to mix.
-
Add 5-TAMRA Azide: Add the 5-TAMRA azide stock solution (10 mM in DMSO) to the oligonucleotide solution. The final concentration of the azide should be approximately 1.5 times the concentration of the oligonucleotide. Vortex thoroughly.
-
Initiate the Click Reaction:
-
Add the required volume of the freshly prepared 5mM ascorbic acid stock solution and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and securely close the cap.
-
Vortex the mixture thoroughly. If a precipitate forms, heat the vial at 80°C for 3 minutes and vortex again.
-
-
Incubation: Incubate the reaction mixture at room temperature overnight, protected from light.
-
Precipitate the Labeled Probe:
-
Add at least a 4-fold volume of acetone to the reaction mixture.
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled probe.
-
Carefully discard the supernatant.
-
-
Wash and Dry:
-
Wash the pellet with 1 mL of acetone and centrifuge again at 10,000 rpm for 10 minutes.
-
Discard the supernatant and allow the pellet to air-dry.
-
-
Resuspend and Purify: Resuspend the labeled probe in a suitable buffer (e.g., TE buffer). For optimal performance, purify the probe using reverse-phase HPLC or PAGE.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with 5-TAMRA Azide Labeled Probes
This protocol provides a general workflow for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 90%, 70%)
-
Deionized or distilled water
-
Heat Pretreatment Solution (e.g., Citrate buffer, pH 6.0)
-
Pepsin Solution
-
Wash Buffer SSC
-
1% Formaldehyde solution
-
Hybridization Buffer
-
5-TAMRA azide labeled probe
-
DAPI/DuraTect™-Solution
-
Rubber cement or nail polish
-
Coverslips
-
Humidity chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 70°C for 10 minutes.
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series (100%, 90%, 70%), each for 5 minutes.
-
Wash in deionized water (2 x 2 minutes).
-
-
Heat-Induced Epitope Retrieval:
-
Incubate slides in pre-warmed Heat Pretreatment Solution at 98°C for 15 minutes.
-
Immediately transfer slides to deionized water and wash for 2 x 2 minutes.
-
-
Proteolytic Digestion:
-
Apply Pepsin Solution to the tissue section and incubate for approximately 15 minutes at 37°C in a humidity chamber. The optimal time may vary depending on the tissue type.
-
Wash for 5 minutes in Wash Buffer SSC.
-
-
Post-Fixation:
-
Incubate for 15 minutes in 1% Formaldehyde solution.
-
Wash for 5 minutes in Wash Buffer SSC, followed by a 1-minute wash in deionized water.
-
-
Dehydration: Dehydrate the sections through a graded ethanol series (70%, 90%, 100%), each for 1 minute. Air dry the sections.
-
Denaturation and Hybridization:
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 1x Wash Buffer A at 37°C for 2 x 5 minutes.
-
-
Final Dehydration and Counterstaining:
-
Dehydrate through a graded ethanol series (70%, 90%, 100%), each for 1 minute.
-
Air dry the samples in the dark.
-
Apply 30 µl of DAPI/DuraTect™-Solution and cover with a coverslip.
-
-
Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3/TRITC.
Troubleshooting Common ISH Issues
| Issue | Possible Cause | Suggested Solution | Reference |
| Weak or No Signal | - Inefficient probe labeling- Low probe concentration- RNA/DNA degradation | - Verify probe labeling efficiency- Optimize probe concentration (typically 1-10 ng/µl)- Use RNase-free reagents and proper tissue handling to prevent degradation | [4] |
| High Background | - Non-specific probe binding- Insufficient washing- Autofluorescence | - Increase stringency of post-hybridization washes (higher temperature, lower salt concentration)- Use appropriate blocking reagents- Treat tissue with an autofluorescence quencher | [4] |
| Uneven Staining | - Incomplete deparaffinization- Uneven reagent application | - Ensure complete removal of paraffin- Apply all solutions evenly across the tissue section | |
| Photobleaching | - Excessive exposure to excitation light | - Use an anti-fade mounting medium- Minimize exposure time during imaging- Acquire images promptly after staining |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for labeling an alkyne-modified oligonucleotide with 5-TAMRA azide.
References
A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for Labeling with 5-TAMRA Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for bioconjugation, enabling the precise and efficient labeling of biomolecules. The foundational principle of this chemical philosophy is the use of highly efficient, specific, and bioorthogonal reactions. Among the most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies for the conjugation of 5-TAMRA (5-Carboxytetramethylrhodamine) azide (B81097), a widely used red-fluorescent dye, to alkyne-modified biomolecules.[1][2][3]
The choice between CuAAC and SPAAC is a critical consideration in experimental design, hinging on a trade-off between reaction kinetics and biocompatibility.[4] CuAAC, the classic "click" reaction, offers rapid kinetics but requires a copper(I) catalyst, which can be cytotoxic.[5] In contrast, SPAAC is a copper-free alternative that relies on the inherent strain of a cyclooctyne (B158145) to react with an azide, offering superior biocompatibility for in vivo and live-cell applications, albeit typically with slower reaction rates.[6][7]
These notes are intended to guide researchers in selecting the optimal click chemistry strategy for their specific application, whether it be in proteomics, genomics, drug discovery, or high-resolution imaging. We provide a quantitative comparison of the two methods, detailed experimental protocols, and visual workflows to facilitate successful implementation.
Quantitative Data Comparison
The selection of a click chemistry method is often dictated by the specific requirements of the experiment, including the desired reaction speed, the sensitivity of the biological system, and the required labeling efficiency. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) with DBCO | Copper-Free (SPAAC) with BCN |
| Second-Order Rate Constant (k₂) | ~1 to 100 M⁻¹s⁻¹ (typical) | ~0.6 - 1.0 M⁻¹s⁻¹ | ~0.06 - 0.1 M⁻¹s⁻¹ |
| Typical Reaction Time | < 1 hour | 2 - 12 hours | 4 - 24 hours |
| Biocompatibility | Lower (due to copper cytotoxicity) | High | High |
| Reaction Yield | Generally high (>90%) | High (>90%) | High (>90%) |
| Catalyst Required | Yes (Copper (I)) | No | No |
| Common Alkyne Partner | Terminal Alkynes | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |
Note: Reaction rates and times are estimates and can vary depending on the specific reactants, concentrations, solvent, and temperature.[8]
Experimental Protocols
The following are detailed protocols for the labeling of an alkyne-modified protein with 5-TAMRA azide using both CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-TAMRA Azide
This protocol describes the labeling of a terminal alkyne-modified protein with 5-TAMRA azide using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
5-TAMRA azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
DMSO (anhydrous)
-
Deionized water
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-TAMRA azide in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with the appropriate volume of buffer.
-
Add the 5-TAMRA azide stock solution to a final concentration of 2-5 molar equivalents relative to the protein.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the 5-TAMRA-labeled protein from excess reagents using a desalting column or other appropriate purification method.
-
Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 5-TAMRA Azide
This protocol details the labeling of a DBCO-modified protein with 5-TAMRA azide.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
5-TAMRA azide
-
DMSO (anhydrous)
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-TAMRA azide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein (e.g., to a final concentration of 10-50 µM) with the appropriate volume of buffer.
-
Add the 5-TAMRA azide stock solution to a final concentration of 2-10 molar equivalents relative to the protein.
-
-
Incubation:
-
Purification:
-
Purify the 5-TAMRA-labeled protein from excess reagents using a desalting column or other appropriate purification method.
-
Methodology Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Considerations for Experimental Design
Copper-Catalyzed Click Chemistry (CuAAC):
-
Advantages: Faster reaction kinetics, allowing for rapid labeling.[9] The use of terminal alkynes is often more straightforward and cost-effective than synthesizing strained cyclooctynes.
-
Disadvantages: The copper catalyst can be toxic to living cells, potentially interfering with biological processes.[5] This can be mitigated by using copper-chelating ligands like THPTA. The reaction is also sensitive to oxygen, and reducing agents like sodium ascorbate are required.[10]
Copper-Free Click Chemistry (SPAAC):
-
Advantages: High biocompatibility, making it ideal for in vivo and live-cell imaging applications.[6][7] The reaction does not require any additional catalysts or reducing agents.
-
Disadvantages: Slower reaction kinetics compared to CuAAC.[11] The synthesis of strained cyclooctynes like DBCO and BCN can be more complex and expensive.[12]
Signaling Pathways and Cellular Considerations
The primary concern with CuAAC in cellular applications is the potential for copper-induced cytotoxicity and interference with cellular signaling. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Furthermore, copper can interact with various cellular components, potentially disrupting normal signaling cascades. For sensitive applications, such as live-cell imaging or in vivo studies, the use of SPAAC is strongly recommended to avoid these confounding factors.
Caption: Cellular Impact of CuAAC vs. SPAAC.
Conclusion
Both copper-catalyzed and copper-free click chemistry offer robust methods for labeling biomolecules with 5-TAMRA azide. The choice between them is a strategic one based on the experimental context. For applications where reaction speed is paramount and the biological system can tolerate low levels of copper, particularly when protective ligands are used, CuAAC is an excellent choice. For live-cell imaging, in vivo studies, and other applications where biocompatibility is critical, the catalyst-free nature of SPAAC makes it the superior option. By carefully considering the quantitative data and protocols presented in these notes, researchers can confidently select and implement the most appropriate click chemistry strategy for their scientific endeavors.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Labeling Alkyne-Modified Oligonucleotides with 5-TAMRA Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides with fluorescent dyes is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly specific method for conjugating molecules.[1][2] This application note provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with 5-TAMRA (Tetramethylrhodamine) azide (B81097), a widely used red fluorescent dye.[3]
The CuAAC reaction forms a stable triazole linkage between the terminal alkyne on the oligonucleotide and the azide group of the 5-TAMRA dye.[4] This bio-orthogonal reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for labeling sensitive biomolecules like DNA and RNA.[1][5] The resulting 5-TAMRA-labeled oligonucleotides can be utilized in a variety of applications, including fluorescence resonance energy transfer (FRET) studies, real-time PCR assays, fluorescence in situ hybridization (FISH), and as molecular probes in drug development.[6][7]
Core Principles of CuAAC Labeling
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[5] In this application, the alkyne-modified oligonucleotide serves as one component, and the 5-TAMRA azide as the other. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4] To prevent copper-mediated damage to the oligonucleotide and to enhance the reaction efficiency, a copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is often included in the reaction mixture.[2][8]
Alternatively, for applications in living systems where copper toxicity is a concern, a copper-free approach known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. However, for in vitro labeling, CuAAC remains a highly efficient and cost-effective method.
Data Presentation
Spectroscopic Properties of 5-TAMRA Azide and Labeled Oligonucleotides
The following table summarizes the key spectroscopic properties of 5-TAMRA azide and the resulting TAMRA-labeled oligonucleotides. This data is crucial for designing experiments and selecting appropriate filter sets for fluorescence detection instrumentation.
| Parameter | 5-TAMRA Azide | 5-TAMRA-Labeled Oligonucleotide | Reference |
| Excitation Maximum (λex) | ~546 nm | ~555-565 nm | [3][6] |
| Emission Maximum (λem) | ~579 nm | ~580 nm | [3][6] |
| Extinction Coefficient (ε) at λex | ~91,000 - 95,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | [3][9][10][11] |
| Quantum Yield (Φ) | Not specified | ~0.1 | [9][11] |
| Recommended Filter Set | TRITC/Cy3 | TRITC/Cy3 | [3] |
Illustrative CuAAC Reaction Efficiency
The efficiency of the CuAAC labeling reaction is typically high, often achieving near-quantitative conversion.[1][8] The following table provides an illustrative example of expected labeling efficiencies under optimized conditions. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific oligonucleotide sequence and application.
| Reaction Time (hours) | Temperature (°C) | Catalyst System | Expected Labeling Efficiency (%) |
| 1 | 25 | CuSO₄/Sodium Ascorbate/TBTA | > 90 |
| 4 | 25 | CuSO₄/Sodium Ascorbate/TBTA | > 95 |
| 16 | 25 | CuSO₄/Sodium Ascorbate/TBTA | > 98 |
| 1 | 37 | CuSO₄/Sodium Ascorbate/TBTA | > 95 |
Experimental Protocols
Materials and Reagents
-
Alkyne-modified oligonucleotide
-
5-TAMRA azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional but recommended)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Buffer (e.g., 0.2 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Reagents for purification (e.g., HPLC-grade solvents, gel electrophoresis reagents, or precipitation reagents like acetone (B3395972) or ethanol)
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the labeling of alkyne-modified oligonucleotides with 5-TAMRA azide. Optimization may be required for specific oligonucleotides.
1. Reagent Preparation:
- Alkyne-modified Oligonucleotide: Dissolve the oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- 5-TAMRA Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in nuclease-free water.
- Sodium Ascorbate: Prepare a fresh 50 mM stock solution in nuclease-free water immediately before use.
- TBTA (optional): Prepare a 10 mM stock solution in DMSO.
2. Reaction Setup:
- In a microcentrifuge tube, combine the following reagents in the order listed:
- Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)
- 0.2 M TEAA buffer, pH 7.0
- DMSO (to a final concentration of up to 50% v/v to ensure solubility)
- 5-TAMRA azide (1.5 to 5 equivalents relative to the oligonucleotide)
- Vortex the mixture gently.
- Add the Sodium Ascorbate solution to a final concentration of 0.5-1 mM.
- If using TBTA, add it to the reaction mixture to a final concentration equivalent to the CuSO₄ concentration.
- Initiate the reaction by adding the CuSO₄ solution to a final concentration of 0.5-1 mM.
- Vortex the reaction mixture gently.
3. Incubation:
- Incubate the reaction at room temperature (25°C) for 1-4 hours or overnight. For some reactions, gentle heating to 37°C may increase the reaction rate.[1]
4. Purification of the Labeled Oligonucleotide:
- It is crucial to remove unreacted 5-TAMRA azide and any remaining reactants. Several methods can be employed:
- Ethanol (B145695) or Acetone Precipitation: This is a simple method to remove excess reagents. Add 3 volumes of cold ethanol or acetone to the reaction mixture, vortex, and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol or acetone, and resuspend the dried pellet in nuclease-free water.[4]
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.
- Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to purify the labeled product, especially for longer oligonucleotides.
5. Characterization:
- The purified 5-TAMRA-labeled oligonucleotide can be characterized by:
- UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide and the dye.
- Fluorometry: To confirm the fluorescence of the labeled product.
- Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the successful conjugation and the purity of the product.
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanism.
Caption: Experimental Workflow for 5-TAMRA Labeling of Alkyne-Modified Oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamra-5' Oligo Modifications from Gene Link [genelink.com]
- 7. glenresearch.com [glenresearch.com]
- 8. eurogentec.com [eurogentec.com]
- 9. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 11. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
Application Notes and Protocols for Live-Cell Imaging Using 5-TAMRA Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. A key requirement for this methodology is the ability to specifically label biomolecules of interest with fluorescent probes that are both bright and biocompatible. 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) is a versatile, red-fluorescent dye that has gained prominence in live-cell imaging due to its excellent photophysical properties and its ability to be incorporated into biomolecules via bioorthogonal click chemistry.[1][2][3] This application note provides a detailed protocol for labeling and imaging live cells using 5-TAMRA azide, focusing on the metabolic labeling of newly synthesized proteins.
5-TAMRA azide possesses excitation and emission maxima around 555 nm and 580 nm, respectively, making it compatible with standard fluorescence microscopy filter sets.[1][2][3] Its high fluorescence intensity, photostability, and the stability of the triazole linkage formed during click chemistry ensure robust and reliable labeling.[1][4] This probe can be utilized in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility for different experimental needs.[1][2]
Data Presentation
The following table summarizes the key quantitative data for 5-TAMRA azide relevant to live-cell imaging applications.
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | [1][2][3] |
| Emission Maximum (λem) | ~580 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | 512.56 g/mol | [2] |
| Purity | ≥ 95% (LCMS) | [2] |
| Solubility | DMSO, DMF, MeOH | [2] |
| Storage Conditions | -20°C, protected from light | [5] |
Experimental Protocols
This section details a protocol for the metabolic labeling of newly synthesized proteins in live cells using an azide-bearing amino acid analog, followed by detection with 5-TAMRA azide via click chemistry. This method allows for the visualization of protein synthesis dynamics within living cells.
Protocol: Metabolic Labeling and Imaging of Newly Synthesized Proteins
This protocol is divided into two main stages: metabolic labeling of proteins with an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA), and the subsequent fluorescent labeling with 5-TAMRA azide using either CuAAC or SPAAC.
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
L-azidohomoalanine (AHA)
-
Methionine-free medium
-
Phosphate-Buffered Saline (PBS)
-
5-TAMRA azide
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
For SPAAC:
-
A cyclooctyne-modified 5-TAMRA derivative (e.g., DBCO-TAMRA)
-
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Procedure:
-
Cell Culture and Metabolic Labeling:
-
Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
To label newly synthesized proteins, replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
-
Replace the methionine-free medium with a fresh batch containing 25-50 µM of L-azidohomoalanine (AHA).
-
Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Labeling with 5-TAMRA Azide (Choose either CuAAC or SPAAC):
a) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Note: Copper can be toxic to cells, so this method should be optimized for minimal exposure time and concentration.
-
Prepare the "Click-iT®" reaction cocktail fresh. For a 500 µL reaction, mix the following in order:
-
435 µL PBS
-
10 µL of 20 mM Copper(II) sulfate (CuSO₄) (Final concentration: 400 µM)
-
25 µL of 50 mM THPTA (Final concentration: 2.5 mM)
-
25 µL of 10 mM 5-TAMRA alkyne (Final concentration: 500 µM)
-
5 µL of 1 M Sodium Ascorbate (freshly prepared) (Final concentration: 10 mM)
-
-
Wash the cells twice with PBS.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unreacted reagents.
b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Recommended for live-cell imaging due to the absence of a cytotoxic copper catalyst. [6][7]
-
Prepare a stock solution of a cyclooctyne-modified 5-TAMRA derivative (e.g., DBCO-TAMRA) in DMSO.
-
Dilute the DBCO-TAMRA in pre-warmed complete culture medium to a final concentration of 2-10 µM. The optimal concentration should be determined empirically to balance signal intensity and background fluorescence.[8]
-
Wash the AHA-labeled cells twice with warm PBS.
-
Add the DBCO-TAMRA containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[6]
-
Wash the cells three times with warm PBS to remove the unreacted probe.
-
-
Live-Cell Imaging:
-
Replace the PBS with a live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm).[9]
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[10] It is also advisable to limit the duration of continuous imaging.[11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for metabolic labeling and subsequent fluorescence imaging of newly synthesized proteins in live cells using 5-TAMRA azide.
Caption: Comparison of CuAAC and SPAAC pathways for labeling azide-modified proteins with 5-TAMRA derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 3. 5-TAMRA azide, CAS 1006592-61-5 | AxisPharm [axispharm.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One [journals.plos.org]
Application of 5-TAMRA Azide in Fluorescence Microscopy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) is a highly versatile, bright, and photostable red-fluorescent dye that has become an indispensable tool in fluorescence microscopy. Its primary application lies in the field of bioorthogonal chemistry, specifically in "click chemistry" reactions. This allows for the precise and efficient labeling of a wide variety of biomolecules, such as proteins, nucleic acids, and glycans, in both fixed and living cells. This document provides detailed application notes and experimental protocols for the use of 5-TAMRA azide in fluorescence microscopy, aimed at researchers, scientists, and professionals in drug development.
5-TAMRA azide's utility stems from its azide functional group, which can specifically react with an alkyne-modified biomolecule in a highly efficient and selective manner. This bioorthogonal reaction does not interfere with native cellular processes, making it ideal for studying biological systems in their natural context. The bright red fluorescence of 5-TAMRA is compatible with standard filter sets for TRITC and Alexa Fluor® 555, making it readily adaptable to most fluorescence microscopy setups.
Key Features and Applications
5-TAMRA azide offers several key advantages for fluorescence microscopy applications:
-
High Fluorescence Intensity: Provides a strong and reliable red signal for sensitive detection and high-quality imaging.[1]
-
Bioorthogonal Specificity: The azide-alkyne ligation is highly selective, resulting in minimal background fluorescence and high signal-to-noise ratios.[1]
-
Stability: The resulting triazole linkage formed during the click reaction is stable under a wide range of biological conditions.[1]
-
Live-Cell Compatibility: Its cell-permeable nature allows for the labeling and tracking of biomolecules in living cells without the need for fixation and permeabilization.[1]
-
Versatility: Can be used to label a wide array of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
-
FRET Applications: 5-TAMRA can serve as an acceptor in Fluorescence Resonance Energy Transfer (FRET) studies to investigate molecular interactions and dynamics.[1]
Its applications are extensive and include:
-
Visualization of newly synthesized proteins: By incorporating alkyne-containing amino acid analogs.
-
Tracking DNA replication: Through the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
-
Imaging post-translational modifications: Such as glycosylation, by using alkyne-modified sugar precursors.
-
Drug localization and tracking: By labeling drug molecules with an alkyne group.
-
Super-resolution microscopy: The photostability of 5-TAMRA makes it a suitable probe for advanced imaging techniques.
Quantitative Data
For successful experimental design and data interpretation, it is crucial to understand the photophysical properties of 5-TAMRA azide. The following table summarizes its key quantitative characteristics.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~546 - 555 nm | [1][2] |
| Maximum Emission Wavelength (λem) | ~575 - 580 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [2][3] |
| Fluorescence Quantum Yield (Φf) | ~0.1 | [2][3] |
| Molecular Weight | 512.56 g/mol |
Experimental Protocols
The following are detailed protocols for the two main types of click chemistry reactions used to conjugate 5-TAMRA azide to alkyne-modified biomolecules in a cellular context: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
CuAAC is a highly efficient and widely used click chemistry reaction. However, the copper catalyst can be toxic to living cells, making this protocol more suitable for fixed-cell imaging.
Materials:
-
Alkyne-labeled cells on coverslips
-
5-TAMRA azide
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton™ X-100 in PBS for permeabilization
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Incubate cells with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Preparation of Stock Solutions:
-
5-TAMRA azide (10 mM): Dissolve 1 mg of 5-TAMRA azide in 195 µL of anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.
-
THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at 4°C.
-
Sodium Ascorbate (2 M): Prepare fresh by dissolving 396 mg of sodium ascorbate in 1 mL of deionized water.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
889 µL PBS
-
1 µL 10 mM 5-TAMRA azide stock (final concentration: 10 µM)
-
10 µL 100 mM CuSO₄ stock (final concentration: 1 mM)
-
20 µL 50 mM THPTA stock (final concentration: 1 mM)
-
50 µL 2 M Sodium Ascorbate stock (final concentration: 100 mM)
-
Important: Add the reagents in the order listed. The solution should be freshly prepared and used immediately.
-
-
Remove the PBS from the coverslips and add enough click reaction cocktail to cover the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for 5-TAMRA (e.g., TRITC or Texas Red filter set).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC, or copper-free click chemistry, is ideal for live-cell imaging as it does not require a cytotoxic copper catalyst. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycans)
-
5-TAMRA-DBCO (or other strained cyclooctyne conjugate)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Live-cell imaging medium
-
Nuclear counterstain for live cells (e.g., Hoechst 33342)
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
-
-
Preparation of 5-TAMRA-DBCO Stock Solution:
-
Prepare a 10 mM stock solution of 5-TAMRA-DBCO in anhydrous DMSO. Store at -20°C, protected from light.
-
-
Live-Cell Labeling:
-
Wash the cells twice with pre-warmed complete cell culture medium to remove any unincorporated azide precursor.
-
Dilute the 5-TAMRA-DBCO stock solution in pre-warmed complete culture medium to a final concentration of 5-20 µM.
-
Incubate the cells with the 5-TAMRA-DBCO containing medium for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with pre-warmed complete cell culture medium.
-
If desired, incubate the cells with a live-cell nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells once more with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Replace the medium with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Use filter sets appropriate for 5-TAMRA.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway Diagram
While 5-TAMRA azide itself is not part of a signaling pathway, it is used to visualize components of these pathways. The following diagram illustrates the general principle of using click chemistry to label a protein of interest that has been metabolically engineered to contain an alkyne group.
Caption: Principle of Protein Labeling using 5-TAMRA Azide and Click Chemistry.
References
Application Notes and Protocols for 5-TAMRA Azide Click Reaction in Cell Lysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a set of powerful, specific, and biocompatible reactions, has revolutionized the field of bioconjugation. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, enabling the precise attachment of reporter molecules to biomolecules in complex biological samples.[1][2][3] This application note provides a detailed protocol for performing a click reaction with 5-TAMRA (tetramethylrhodamine) azide (B81097) in cell lysate to label alkyne-modified proteins. 5-TAMRA is a bright, orange-fluorescent dye, making it an excellent choice for visualizing and quantifying labeled proteins via in-gel fluorescence scanning or microscopy.[4][5]
The protocol outlines the preparation of reagents, the click reaction procedure, and subsequent protein precipitation for analysis. This method is broadly applicable for activity-based protein profiling (ABPP), target identification, and validation studies in drug development and chemical biology.[6][7]
Principle of the Reaction
The core of this protocol is the CuAAC reaction, where the azide group of 5-TAMRA azide reacts with a terminal alkyne present on a modified protein within the cell lysate. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[2] To prevent the precipitation of copper ions and protect proteins from oxidative damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is used.[1][2][8] The resulting triazole linkage is highly stable, forming a permanent covalent bond between the protein and the 5-TAMRA dye.
Experimental Workflow
The overall experimental workflow for labeling alkyne-modified proteins in a cell lysate with 5-TAMRA azide is depicted below.
Caption: A general workflow for the click reaction of 5-TAMRA azide in cell lysate.
Materials and Reagents
Reagent Preparation and Storage
Proper preparation and storage of reagents are critical for a successful click reaction. The following table summarizes the preparation of stock solutions.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| 5-TAMRA Azide | 10 mM | DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 500 mM | Deionized Water | -20°C in single-use aliquots (prepare fresh) |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
| TBTA Ligand | 10 mM | DMSO/t-butanol (1:4) | -80°C in single-use aliquots |
Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh before each experiment.[9] When using TBTA, which has limited aqueous solubility, ensure it is fully dissolved in the DMSO/t-butanol mixture.[10]
Detailed Experimental Protocol
This protocol is a starting point and may require optimization depending on the specific cell lysate and the abundance of the alkyne-modified protein of interest.
I. Preparation of the Click Reaction Master Mix
It is recommended to prepare a master mix of the click chemistry reagents immediately before use to ensure consistency across samples.[10] The order of addition is critical to ensure proper copper reduction and complex formation.[10]
For a single 100 µL reaction:
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| 5-TAMRA Azide | 10 mM | 1 | 100 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM | 1 | 1 mM |
| THPTA | 100 mM | 5 | 5 mM |
| OR | |||
| TBTA | 10 mM | 5 | 500 µM |
| Sodium Ascorbate (freshly prepared) | 500 mM | 2 | 10 mM |
Note: The final concentration of 5-TAMRA azide can be optimized and may range from 2 µM to 40 µM to balance signal intensity and background.[9]
II. Click Reaction in Cell Lysate
-
Prepare the Cell Lysate:
-
Set up the Reaction:
-
In a microcentrifuge tube, add up to 90 µL of your cell lysate (containing approximately 100-200 µg of total protein).
-
Add 10 µL of the freshly prepared Click Reaction Master Mix to the cell lysate.
-
Vortex briefly to mix the components thoroughly.
-
-
Incubation:
III. Protein Precipitation and Preparation for Analysis
After the click reaction, excess reagents should be removed to reduce background in downstream applications. A common method is methanol (B129727)/chloroform precipitation.[9]
-
To the 100 µL click reaction, add 400 µL of methanol. Vortex briefly.
-
Add 100 µL of chloroform. Vortex briefly.
-
Add 300 µL of deionized water. Vortex thoroughly to create a biphasic mixture.
-
Centrifuge at 14,000 x g for 5 minutes. A protein pellet will form at the interface of the two phases.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to wash the pellet.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet, as it will be difficult to resuspend.
-
Resuspend the protein pellet in an appropriate buffer for your downstream analysis (e.g., 1x SDS-PAGE loading buffer for gel electrophoresis).
Downstream Analysis
The 5-TAMRA labeled proteins can be visualized directly by in-gel fluorescence scanning using a gel imager with the appropriate excitation and emission filters (for 5-TAMRA: excitation ~546 nm, emission ~579 nm). Subsequent Western blotting can be performed to identify specific labeled proteins. For proteomic studies, the labeled proteins can be subjected to mass spectrometry analysis.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| High Background | Excess 5-TAMRA azide. | Titrate the concentration of 5-TAMRA azide down (e.g., to 2-20 µM).[9] Ensure complete removal of excess reagents during protein precipitation. |
| Non-specific binding of the dye. | Include a "no-alkyne" or "no-copper" control to assess non-specific labeling. Consider using a different fluorophore-azide. | |
| Low or No Signal | Inefficient click reaction. | Ensure the sodium ascorbate solution is fresh. Optimize the concentration of copper and ligand. Increase the incubation time (e.g., up to 2 hours).[9] |
| Low abundance of the alkyne-modified protein. | Increase the amount of cell lysate used in the reaction. | |
| Inefficient metabolic labeling. | Optimize the concentration and incubation time of the alkyne-containing metabolic label. | |
| Protein Precipitation Issues | Pellet is difficult to resuspend. | Do not over-dry the pellet. Try resuspending in a buffer with a higher concentration of denaturants (e.g., urea). |
Signaling Pathway and Chemical Reaction Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC reaction mechanism for labeling proteins.
This comprehensive guide should enable researchers to successfully perform click reactions with 5-TAMRA azide in cell lysates for a variety of applications. Remember that optimization of the protocol for your specific experimental system is key to achieving the best results.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. eurogentec.com [eurogentec.com]
- 5. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: 5-TAMRA Azide in Quantitative Proteomics and Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-TAMRA (Tetramethylrhodamine) azide (B81097) is a fluorescent probe widely used in biological research for the detection and quantification of biomolecules. Its azide functional group allows for its attachment to alkyne-modified molecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."[1] This bioorthogonal reaction is highly specific and efficient, enabling the labeling of target molecules in complex biological samples with minimal background.[1][2]
In the realms of quantitative proteomics and metabolic labeling, 5-TAMRA azide serves as a powerful tool for visualizing and quantifying proteins and other biomolecules that have been metabolically or enzymatically tagged with an alkyne group.[3][4] This approach allows for the study of various cellular processes, including protein synthesis, post-translational modifications (PTMs), and protein-protein interactions.[4][5][6] The bright fluorescence of the TAMRA fluorophore facilitates sensitive detection through methods like in-gel fluorescence scanning and fluorescence microscopy.[3][7]
Key Applications
-
Visualization and Quantification of Newly Synthesized Proteins: Metabolic labeling with alkyne-containing amino acid analogs, followed by click chemistry with 5-TAMRA azide, enables the visualization and quantification of nascent proteins.[1]
-
Analysis of Post-Translational Modifications (PTMs): Alkyne-modified metabolic precursors for PTMs like glycosylation or fatty acylation can be incorporated into proteins and subsequently labeled with 5-TAMRA azide for detection and analysis.[4]
-
Activity-Based Protein Profiling (ABPP): ABPP probes containing an alkyne handle can be used to covalently label active enzymes in a proteome. Subsequent reaction with 5-TAMRA azide allows for the fluorescent detection and identification of these active enzymes.[8][9]
-
Protein-Protein Interaction Studies: Photoaffinity labeling probes with clickable alkyne groups can be used to capture interacting proteins in living cells.[5][10] The captured proteins can then be tagged with 5-TAMRA azide for visualization.[5]
Experimental Workflows and Protocols
General Workflow for Metabolic Labeling and Detection
A typical workflow involves the metabolic incorporation of an alkyne-tagged precursor into biomolecules, followed by cell lysis, click chemistry with 5-TAMRA azide, and downstream analysis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-TAMRA Azide Labeling
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of 5-TAMRA azide (B81097) in your experiments, ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with 5-TAMRA azide?
A1: Non-specific binding (NSB) of 5-TAMRA azide, a fluorescent probe commonly used in click chemistry, can arise from several factors:
-
Hydrophobic Interactions: The rhodamine core of the 5-TAMRA dye is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and lipids within cells and tissues.[1]
-
Ionic Interactions: The carboxyl group on the TAMRA molecule can engage in electrostatic interactions with positively charged biomolecules.
-
High Probe Concentration: Using an excessive concentration of 5-TAMRA azide can lead to increased background signal as unbound molecules adhere to various surfaces.[2]
-
Reagent Impurities: Impurities within the 5-TAMRA azide reagent or other components of the click reaction can contribute to non-specific staining.
-
Issues with Click Chemistry Reaction: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), side reactions, often mediated by copper ions, can lead to off-target labeling.[3] Additionally, unreacted 5-TAMRA azide that is not sufficiently washed away is a major contributor to background fluorescence.[4]
Q2: How can I be sure that the signal I'm seeing is specific?
A2: Including proper negative controls in your experimental design is crucial for validating the specificity of your staining. An essential negative control is a sample that has not been treated with the corresponding alkyne-modified molecule but is otherwise processed identically, including the click reaction with 5-TAMRA azide. In this control, you should observe minimal to no fluorescence. If you see significant signal in the negative control, it indicates non-specific binding of the 5-TAMRA azide.
Q3: Are there alternatives to 5-TAMRA azide that might have lower non-specific binding?
A3: While 5-TAMRA is a widely used and bright fluorophore, some alternatives are designed to reduce non-specific binding. For instance, some manufacturers offer TAMRA azide derivatives with a polyethylene (B3416737) glycol (PEG) spacer (e.g., 5-TAMRA-PEG3-Azide). This PEG linker can increase the hydrophilicity of the molecule, which may help to reduce hydrophobic-driven non-specific interactions.[5] Additionally, fluorogenic azide probes, which are non-fluorescent until they undergo the click reaction, can significantly reduce background from unbound probes.[4]
Troubleshooting Guides
High background fluorescence is a common challenge that can obscure your specific signal. The following guides provide a systematic approach to troubleshooting and resolving these issues.
Guide 1: High Background Fluorescence Across the Entire Sample
This is often due to sub-optimal reagent concentrations or inadequate washing.
Caption: A stepwise approach to troubleshooting high background fluorescence.
-
Optimize 5-TAMRA Azide Concentration: High concentrations of the fluorescent probe are a common cause of high background.[2]
-
Action: Perform a concentration titration to determine the lowest concentration of 5-TAMRA azide that provides a good specific signal with minimal background.
-
Data: See Table 1 for recommended concentration ranges.
-
-
Improve Washing Steps: Inefficient removal of unbound 5-TAMRA azide will result in high background.[2]
-
Action: Increase the number and duration of your wash steps after the click reaction. Incorporating a non-ionic detergent, such as Tween-20, in your wash buffer can also help to reduce non-specific interactions.
-
Data: Refer to Table 2 for a sample washing protocol.
-
-
Optimize Blocking Step: Inadequate blocking of non-specific binding sites can lead to increased background.
-
Action: Before performing the click reaction, incubate your sample with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or fish gelatin.[6] The choice of blocking agent may need to be empirically determined for your specific sample type.
-
Data: Table 3 provides a comparison of common blocking agents and their recommended concentrations.
-
-
Check Reagent Purity and Preparation: Impurities or degradation of reagents can contribute to background signal.
-
Action: Ensure your 5-TAMRA azide is of high purity and has been stored correctly (typically at -20°C, protected from light).[7] Prepare fresh solutions of all click chemistry reagents, especially the sodium ascorbate (B8700270) reducing agent, immediately before use.
-
Guide 2: Troubleshooting the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Issues with the click reaction itself can lead to both low signal and high background.
Caption: Troubleshooting logic for common CuAAC reaction problems.
-
Ensure Copper Catalyst Activity and Stability: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Action: Always prepare the sodium ascorbate solution fresh. Use a copper-chelating ligand, such as THPTA, in a 5- to 10-fold excess over the copper sulfate (B86663) to stabilize the Cu(I) and prevent copper-mediated side reactions.[2]
-
Data: See Table 4 for typical CuAAC reaction component concentrations.
-
-
Use a Compatible Buffer System: Certain buffer components can interfere with the click reaction.
-
Action: Avoid using Tris-based buffers, as the primary amine can chelate copper ions and inhibit the reaction. Buffers such as PBS or HEPES are generally recommended.[3]
-
-
Optimize Reagent Ratios: The relative concentrations of the reactants are critical for an efficient reaction.
-
Action: Ensure that the 5-TAMRA azide is in molar excess relative to the alkyne-modified biomolecule.
-
Data: Table 4 provides recommended concentration ranges for optimizing your CuAAC reaction.
-
Data Presentation
Table 1: Recommended Concentration Ranges for 5-TAMRA Azide Titration
| Application | Starting Concentration | Titration Range | Reference(s) |
| Fixed Cell Imaging | 1.5 - 3.0 µM | 0.5 - 10 µM | [8] |
| Cell Lysate Labeling | 20 µM | 5 - 50 µM | [8] |
| General Microscopy | 20 µM | 2 - 20 µM | [2] |
Table 2: Sample Washing Protocol to Reduce Background
| Step | Buffer | Duration | Number of Washes | Reference(s) |
| 1 | PBS | 5 minutes | 3 | [9] |
| 2 | PBST (PBS + 0.05% - 0.1% Tween-20) | 10 minutes | 2-3 | [9][10] |
| 3 | PBS | 5 minutes | 2 | [9] |
Table 3: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages | Reference(s) |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available, generally effective. | Can sometimes fluoresce, potential for cross-reactivity with some antibodies. | [8][10] |
| Non-fat Dry Milk | 5% (w/v) | Inexpensive and effective. | Not suitable for detecting phosphoproteins due to high casein content; can contain biotin (B1667282) which interferes with avidin-biotin systems. | [8] |
| Casein | 1% (w/v) | Can provide lower background than BSA or milk. | Not suitable for detecting phosphoproteins. | [6] |
| Normal Serum | 5 - 10% (v/v) | Effective at blocking, especially when from the same species as the secondary antibody. | More expensive than other options. | [10][11] |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Less likely to cross-react with mammalian antibodies. | [6] |
Table 4: Typical CuAAC Reaction Component Concentrations
| Component | Concentration Range | Notes | Reference(s) |
| Alkyne-modified biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. | [12] |
| 5-TAMRA Azide | 10 µM - 1 mM | Use at least a 2-fold molar excess over the alkyne. | [12] |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | [6] | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain at least a 5:1 ligand to copper ratio. | [12] |
| Sodium Ascorbate | 1 - 5 mM | Prepare fresh immediately before use. | [3][6] |
Experimental Protocols
Protocol 1: Optimizing 5-TAMRA Azide Staining in Fixed Cells
This protocol provides a general framework for labeling alkyne-modified biomolecules in fixed cells using a CuAAC reaction.
Caption: Workflow for 5-TAMRA azide staining in fixed cells.
-
Cell Fixation:
-
Permeabilization:
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[2]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order, vortexing gently after each addition:
-
PBS to the final volume
-
5-TAMRA Azide (to final concentration from titration, e.g., 2 µM)
-
Copper(II) Sulfate (to final concentration, e.g., 100 µM)
-
THPTA (to final concentration, e.g., 500 µM)
-
Sodium Ascorbate (to final concentration, e.g., 2.5 mM, add last to initiate the reaction)
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20 (PBST).
-
Wash two times with PBS to remove residual detergent.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with a dye such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope with appropriate filter sets for TAMRA (Excitation/Emission ~546/579 nm).[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic adsorption chromatography to reduce nonspecific staining by rhodamine-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. A comparison of the emission efficiency of four common green fluorescence dyes after internalization into cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 12. nicoyalife.com [nicoyalife.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal with TAMRA Azide, 5-isomer
Welcome to the technical support center for TAMRA (Tetramethylrhodamine) azide (B81097), 5-isomer. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during fluorescence labeling experiments, particularly when facing a low fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for TAMRA azide, 5-isomer?
Proper storage and handling are critical to maintaining the quality and reactivity of this compound. Improper conditions can lead to degradation of the dye and subsequent low labeling efficiency.
-
Storage: Upon receipt, store this compound at -20°C in the dark and in a desiccated environment[1]. It is stable for up to 24 months under these conditions[2]. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the dye from prolonged exposure to light, as this can cause photobleaching[2][3]. It is recommended to prepare aliquots to minimize light exposure to the main stock.
-
Solubility: this compound has good solubility in polar organic solvents such as DMSO and DMF, as well as in alcohols[3][4]. It has low solubility in water[3]. For experiments, prepare fresh solutions in anhydrous DMSO or DMF[5].
Q2: My fluorescence signal is weak. What are the potential causes related to the click chemistry reaction itself?
A weak signal often points to an inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Several factors can influence the efficiency of this "click chemistry" reaction.
-
Catalyst and Ligand Issues: The Cu(I) catalyst is essential for the reaction. Ensure that the copper sulfate (B86663) (CuSO₄) and a reducing agent (like sodium ascorbate) are fresh and not degraded. The use of a copper-chelating ligand, such as BTTAA or THPTA, is crucial to stabilize the Cu(I) oxidation state and increase reaction efficiency[6][7].
-
Reagent Concentrations: The stoichiometry of the reactants is critical. An excess of the alkyne-containing molecule relative to the TAMRA azide is often recommended. However, the optimal ratio should be determined empirically for each specific application[8].
-
Reaction Buffer: The reaction should be performed in a buffer that does not interfere with the click reaction. Avoid buffers containing high concentrations of chelating agents (like EDTA) or thiols (like DTT or β-mercaptoethanol), which can interfere with the copper catalyst[9].
-
Oxygen Sensitivity: The Cu(I) catalyst is susceptible to oxidation. While ligands help to protect it, degassing the reaction buffer can sometimes improve results, especially for low-concentration reactions.
Q3: How can I be sure that my biomolecule is properly prepared for labeling with TAMRA azide?
The presence and accessibility of the alkyne group on your target biomolecule are prerequisites for a successful labeling reaction.
-
Verification of Alkyne Incorporation: It is crucial to confirm that the alkyne group has been successfully incorporated into your biomolecule. This can be verified using methods like mass spectrometry for purified molecules[10].
-
Steric Hindrance: The alkyne group might be located in a region of the biomolecule that is not easily accessible to the TAMRA azide. This steric hindrance can significantly reduce labeling efficiency. Modifying the linker length on either the alkyne or the azide can sometimes alleviate this issue.
Q4: I'm observing high background fluorescence. What can I do to reduce it?
High background can mask your specific signal and make data interpretation difficult. Several factors can contribute to high background.
-
Excess Reagents: Unreacted TAMRA azide and copper catalyst can contribute to background fluorescence. Ensure thorough purification of the labeled conjugate to remove excess reagents[5][11].
-
Non-Specific Binding: The fluorescent dye may non-specifically bind to your biomolecule or other components in the sample. To mitigate this, you can:
-
Autofluorescence: Some biological samples naturally exhibit autofluorescence. This can be checked by examining an unstained control sample under the microscope. If autofluorescence is an issue, you may need to use spectral unmixing techniques or choose a dye with a different excitation/emission profile.
Troubleshooting Workflow
This diagram outlines a logical workflow to diagnose and resolve issues leading to a low fluorescence signal.
Caption: A step-by-step decision tree for troubleshooting low fluorescence signals.
Experimental Protocols
General Protocol for CuAAC Labeling of Proteins in Solution
This protocol provides a starting point for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in anhydrous DMSO to a concentration of 10 mM.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in deionized water or DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add TAMRA azide stock solution to a final concentration of 100-500 µM (a 5-10 molar excess over the protein is a good starting point).
-
Premix CuSO₄ and THPTA/TBTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove unreacted TAMRA azide and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Quantification:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA)[11].
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway
The following diagram illustrates the catalytic cycle of the CuAAC reaction.
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Properties | ||
| Excitation Maximum | ~541-555 nm[3][15] | Varies slightly with solvent. |
| Emission Maximum | ~567-580 nm[3][15] | Varies slightly with solvent. |
| Molar Extinction Coefficient | ~84,000 - 92,000 M⁻¹cm⁻¹[3][16] | At the absorption maximum. |
| Storage Temperature | -20°C[1][2][3][4] | Protect from light and moisture. |
| CuAAC Reaction Conditions | ||
| pH | 7-9[5][16] | Optimal for most bioconjugation reactions. |
| TAMRA Azide Concentration | 5-50 µM | For cell lysate labeling[17]. |
| Dye-to-Protein Molar Ratio | 5-10 fold excess of dye[5] | Starting point for optimization. |
| Copper (CuSO₄) Concentration | 50-500 µM[8][18] | Higher concentrations can increase reaction rate. |
| Ligand-to-Copper Ratio | 5:1 | To protect the catalyst and biomolecule[18]. |
| Sodium Ascorbate Concentration | 1-15 mM[8] | Should be in excess of copper. |
| Incubation Time | 1-2 hours at RT | Can be extended at lower temperatures. |
| Purification and Analysis | ||
| Purity Requirement | >95% | For most research applications. |
| HPLC Detection Wavelengths | 220 nm (peptide) & ~555 nm (TAMRA) | For purity analysis of labeled peptides. |
References
- 1. Tetramethylrhodamine (TAMRA) Azide (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)), 5-isomer 0.5 mg [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound (A270319) | Antibodies.com [antibodies.com]
- 4. This compound, 825651-66-9 | BroadPharm [broadpharm.com]
- 5. youdobio.com [youdobio.com]
- 6. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. youtube.com [youtube.com]
- 15. lifetein.com [lifetein.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-TAMRA Azide Conjugation
Welcome to the technical support center for optimizing your 5-TAMRA azide (B81097) conjugation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results when labeling alkyne-containing biomolecules with 5-TAMRA azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of 5-TAMRA azide conjugation via click chemistry?
A1: The conjugation of 5-TAMRA azide to an alkyne-modified biomolecule is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole ring, covalently linking the 5-TAMRA azide to the alkyne-containing molecule of interest.[1][2][3] This reaction is highly specific and efficient, allowing for precise labeling of biomolecules in complex mixtures.[4][5]
Q2: What are the key components of the 5-TAMRA azide conjugation reaction, and what are their roles?
A2: The essential components are:
-
5-TAMRA Azide: The fluorescent probe containing the azide functional group.
-
Alkyne-modified Biomolecule: Your protein, oligonucleotide, or other molecule of interest containing a terminal alkyne for conjugation.
-
Copper(II) Sulfate (B86663) (CuSO₄): The source of the copper catalyst.[1][3]
-
Sodium Ascorbate (B8700270): A reducing agent that converts copper(II) to the active copper(I) state.[1][3] It is crucial to use a freshly prepared solution as it readily oxidizes in air.[4]
-
Copper(I)-stabilizing Ligand (e.g., THPTA or TBTA): These ligands protect the copper(I) from oxidation and disproportionation, increasing reaction efficiency and reducing cytotoxicity in biological samples.[1][3][6] THPTA is water-soluble and generally preferred for reactions in aqueous buffers.[1][3]
Q3: My 5-TAMRA labeled peptide/protein is precipitating. What can I do?
A3: Precipitation of TAMRA-labeled biomolecules is a common issue, often attributed to the hydrophobic nature of the TAMRA dye itself, which can decrease the solubility of the labeled molecule. To address this, consider the following:
-
Optimize Solubilization: For hydrophobic peptides, you may need to add organic co-solvents like DMSO or detergents to your reaction buffer.
-
Control the Degree of Labeling (DOL): Excessive labeling can increase hydrophobicity and lead to aggregation. Reducing the molar excess of 5-TAMRA azide in your reaction can help.
-
Purification Strategy: After conjugation, promptly purify the labeled product to remove unreacted, hydrophobic 5-TAMRA azide.
Q4: I am observing low conjugation efficiency. What are the potential causes and solutions?
A4: Low yield can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions, covering aspects like reagent quality, reaction conditions, and potential inhibitors.
Q5: How do I remove unreacted 5-TAMRA azide after the conjugation reaction?
A5: Purification is critical for removing excess reagents. The appropriate method depends on your biomolecule:
-
Proteins: For proteins, precipitation using a methanol (B129727)/chloroform mixture can be effective.[7] Size-exclusion chromatography (e.g., desalting columns) or dialysis are also common methods.
-
Oligonucleotides: Ethanol (B145695) precipitation is a standard method for purifying labeled oligonucleotides.[2] For higher purity, ion-pair reversed-phase HPLC can be employed.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Copper Catalyst | Use a freshly prepared solution of sodium ascorbate. Ensure the copper sulfate solution is not expired. |
| Oxidation of Copper(I) | Include a stabilizing ligand like THPTA in your reaction mixture, especially for aqueous reactions.[1][3] Degas your reaction mixture to remove oxygen.[4] | |
| Suboptimal Reagent Concentrations | Optimize the molar ratios of your reactants. Refer to the recommended starting concentrations in the protocols below. A slight excess of the alkyne or azide can drive the reaction to completion.[9] | |
| Incompatible Buffer Components | Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) that can sequester copper ions. | |
| Issues with Alkyne-Modified Biomolecule | Confirm the presence and accessibility of the alkyne group on your biomolecule. Ensure the biomolecule is properly folded and soluble in the reaction buffer. | |
| High Background Signal | Insufficient Purification | Optimize your purification protocol to ensure complete removal of unreacted 5-TAMRA azide. Consider using a combination of purification methods (e.g., precipitation followed by column chromatography). |
| Non-specific Binding | Non-specific binding of the TAMRA alkyne can sometimes occur.[10] Ensure your washing steps during purification are stringent. | |
| Precipitation During Reaction | Hydrophobicity of 5-TAMRA | Add organic co-solvents (e.g., DMSO, t-BuOH) to your reaction buffer to improve the solubility of the dye and the labeled product.[4] |
| Aggregation of Biomolecule | Ensure your biomolecule is stable and soluble under the reaction conditions. You may need to adjust the pH or ionic strength of the buffer. | |
| Reaction Works for Some Biomolecules but Not Others | Steric Hindrance | The alkyne group on your biomolecule may be sterically hindered, preventing the 5-TAMRA azide from accessing it. Consider introducing a longer linker on your alkyne modification. |
| Different Solubility Requirements | Different biomolecules may require different buffer conditions for optimal solubility and reactivity. |
Experimental Protocols
General Stock Solution Preparation
| Reagent | Concentration | Solvent | Storage Notes |
| 5-TAMRA Azide | 10 mM | DMSO or DMF | Store at -20°C, protected from light. |
| Copper(II) Sulfate (CuSO₄) | 20 mM - 100 mM | Deionized Water | Store at room temperature. |
| Sodium Ascorbate | 100 mM - 1 M | Deionized Water | Prepare fresh for each experiment. |
| THPTA Ligand | 100 mM - 200 mM | Deionized Water | Can be stored frozen for several weeks.[1][2] |
Protocol 1: Labeling of Oligonucleotides in Aqueous Solution
This protocol is adapted from general click chemistry guidelines for oligonucleotides.[2]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide dissolved in water.
-
2 M Triethylammonium acetate (B1210297) buffer, pH 7.0.
-
DMSO (if needed to improve solubility).
-
5-TAMRA Azide stock solution (aim for a 4-50 fold molar excess over the oligonucleotide).
-
-
Add Catalyst Components:
-
Incubate: Let the reaction proceed at room temperature for 30-60 minutes, protected from light.[2]
-
Purify: Purify the labeled oligonucleotide via ethanol precipitation or HPLC.[2]
Protocol 2: Labeling of Proteins in Cell Lysates
This protocol is a general guideline for labeling proteins in a complex mixture.[7]
-
Prepare the Protein Sample: Start with your protein lysate containing the alkyne-tagged protein of interest.
-
Assemble the Reaction Cocktail: In a separate tube, prepare the click reaction cocktail. For a final reaction volume of 100 µL:
-
Initiate the Reaction: Add freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM) to the reaction cocktail.[7]
-
Combine and Incubate: Immediately add the reaction cocktail to your protein sample. Incubate for 30 minutes at room temperature, protected from light.[7]
-
Purify: Precipitate the proteins by adding cold methanol and chloroform, followed by centrifugation.[7] Wash the protein pellet with cold methanol before proceeding with downstream analysis.
Visualizations
Caption: General experimental workflow for 5-TAMRA azide conjugation.
Caption: Troubleshooting logic for low 5-TAMRA azide conjugation yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. abpbio.com [abpbio.com]
- 6. Click reagents - Synvenio [synvenio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
Dealing with solubility issues of 5-TAMRA azide in aqueous buffers
Welcome to the technical support center for 5-TAMRA (5-Carboxytetramethylrhodamine) azide (B81097). This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of 5-TAMRA azide in aqueous buffers, a common challenge faced by researchers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 5-TAMRA azide.
1. My 5-TAMRA azide precipitated when I added it to my aqueous buffer. What should I do?
This is a common issue as 5-TAMRA azide has low solubility in water.[1] The recommended approach is to first dissolve the 5-TAMRA azide in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution before introducing it to your aqueous reaction mixture.[1][2][3]
Recommended Protocol:
-
Prepare a 10 mM stock solution of 5-TAMRA azide in anhydrous DMSO.[4] For example, to prepare a 10 mM solution from 1 mg of 5-TAMRA azide (MW: 512.56 g/mol ), you would add 195 µL of DMSO.[2]
-
Vortex the solution until the 5-TAMRA azide is completely dissolved.
-
Add the desired volume of the DMSO stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum to avoid potential adverse effects on your biomolecules.
2. I am concerned about the effect of the organic solvent on my experiment. Are there any alternatives to DMSO or DMF?
While DMSO and DMF are the most common solvents, methanol (B129727) is also a viable option.[2][3] If your experiment is highly sensitive to organic solvents, consider the following alternatives:
-
Use a modified 5-TAMRA azide with enhanced solubility: Several manufacturers offer 5-TAMRA azide derivatives with improved aqueous solubility, such as those containing a polyethylene (B3416737) glycol (PEG) spacer (e.g., 5-TAMRA-PEG3-Azide).[2] These modifications can reduce the need for organic co-solvents.
-
Explore alternative solvents: For certain biological experiments, low molecular weight PEGs (e.g., PEG 400) or 1,2-propanediol have been suggested as biologically friendly co-solvents. However, their compatibility with your specific system should be validated.
3. I observe low labeling efficiency in my click chemistry reaction. Could this be related to solubility?
Yes, poor solubility can lead to low reaction efficiency. If the 5-TAMRA azide is not fully dissolved in the reaction buffer, its effective concentration is reduced, leading to incomplete labeling.
Troubleshooting Steps:
-
Ensure complete dissolution: Before starting the reaction, visually inspect your reaction mixture to ensure there is no precipitate. If you observe any, try increasing the proportion of the organic co-solvent, if permissible for your experiment.
-
Optimize reaction conditions: Click chemistry reactions are sensitive to various factors. Ensure you are using the correct concentrations of copper (I) catalyst and a reducing agent like sodium ascorbate (B8700270). Some newer formulations of TAMRA azide, such as "FastClick™" or "Azide Plus" reagents, contain a copper-chelating moiety that can enhance reaction speed and yield, especially in complex biological media.[5][6]
-
Consider pH: While the provided search results do not specify an optimal pH for 5-TAMRA azide solubility, the stability and reactivity of your biomolecules and the efficiency of the click chemistry reaction itself can be pH-dependent.[7][8] Ensure the pH of your reaction buffer is compatible with all components.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 5-TAMRA azide?
5-TAMRA azide is readily soluble in polar organic solvents like DMSO, DMF, and methanol.[1][2][3] It has low solubility in aqueous solutions.[1] For some modified versions, such as TAMRA Azide Plus, solubility in water is indicated.[6][9]
Q2: How should I prepare a stock solution of 5-TAMRA azide?
It is recommended to prepare a stock solution in anhydrous DMSO, typically at a concentration of 10 mM.[4] You can use the following table to determine the volume of DMSO needed for different masses of 5-TAMRA azide to achieve a desired concentration.
| Mass of 5-TAMRA Azide | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 0.1 mg | 200.59 µL | 40.12 µL | 20.06 µL |
| 0.5 mg | 1.003 mL | 200.59 µL | 100.30 µL |
| 1 mg | 2.006 mL | 401.18 µL | 200.59 µL |
| 5 mg | 10.029 mL | 2.006 mL | 1.003 mL |
| 10 mg | 20.059 mL | 4.012 mL | 2.006 mL |
Table based on data from AAT Bioquest.[4]
Q3: How should I store 5-TAMRA azide and its stock solutions?
Solid 5-TAMRA azide should be stored at -20°C in the dark and protected from moisture.[1][2][3][10] Stock solutions in DMSO should also be stored at -20°C. For long-term storage of stock solutions, -80°C is recommended.[11]
Q4: What are the excitation and emission maxima of 5-TAMRA azide?
The excitation and emission maxima of 5-TAMRA azide are approximately 546 nm and 579 nm, respectively, when dissolved in DMSO or DMF.[2][3]
Experimental Protocols & Visualizations
Detailed Protocol: Labeling an Alkyne-Modified Oligonucleotide with 5-TAMRA Azide
This protocol provides a general guideline for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in an aqueous buffer.
-
Prepare a 10 mM stock solution of 5-TAMRA azide in anhydrous DMSO.
-
Prepare a stock solution of your alkyne-modified oligonucleotide in nuclease-free water.
-
Prepare the following fresh click chemistry reaction solutions:
-
100 mM THPTA ligand in water.
-
20 mM copper (II) sulfate (B86663) (CuSO₄) in water.
-
300 mM sodium ascorbate in water.
-
-
Set up the labeling reaction in a microfuge tube:
-
50 µL of your alkyne-modified oligonucleotide solution.
-
120 µL of a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
4 µL of the 10 mM 5-TAMRA azide stock solution (final concentration will vary based on your oligo concentration).
-
-
Vortex the mixture briefly.
-
Add the click chemistry reagents in the following order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
10 µL of 300 mM sodium ascorbate solution to initiate the reaction.
-
-
Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light.
-
Purify the labeled oligonucleotide using methods such as HPLC or gel electrophoresis to remove unreacted dye and other reaction components.[12][13][14]
Troubleshooting Workflow for 5-TAMRA Azide Solubility
Caption: Troubleshooting workflow for addressing solubility issues with 5-TAMRA azide.
Click Chemistry Reaction Pathway
Caption: Diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 3. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. 5-TAMRA azide | AAT Bioquest [aatbio.com]
- 5. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tetramethylrhodamine (TAMRA) Azide (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)), 5-isomer 0.5 mg [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mz-at.de [mz-at.de]
- 13. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labcluster.com [labcluster.com]
How to prevent photobleaching of 5-TAMRA azide during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of 5-TAMRA azide (B81097) during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-TAMRA azide and why is it used in imaging?
5-TAMRA (Tetramethylrhodamine) azide is a bright, orange-red fluorescent dye belonging to the rhodamine family.[1][2] It is commonly used for labeling biomolecules through a process called "click chemistry".[3][4] The azide group on the 5-TAMRA molecule allows it to specifically and efficiently react with alkyne-modified molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This high specificity results in low background signal, making it an excellent choice for imaging applications.[4] 5-TAMRA is known for its good photostability and bright fluorescence, which is relatively insensitive to pH changes.[][6]
Q2: What is photobleaching and why is it a problem for 5-TAMRA azide imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like 5-TAMRA, upon exposure to excitation light.[7] This process leads to a permanent loss of the dye's ability to fluoresce, resulting in a fading signal during imaging.[7] For quantitative studies, photobleaching can skew data, and in all imaging experiments, it limits the duration of observation and the quality of the images obtained. The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the dye.[7]
Q3: How does the photostability of 5-TAMRA compare to other common fluorophores?
5-TAMRA is generally considered to be more photostable than fluorescein-based dyes like FITC. While direct quantitative comparisons can vary depending on the experimental conditions, rhodamine dyes like TAMRA typically offer a good balance of brightness and resistance to fading.
Troubleshooting Guide: Preventing 5-TAMRA Azide Photobleaching
This guide addresses common issues related to the photobleaching of 5-TAMRA azide and provides practical solutions.
Problem 1: Rapid loss of fluorescence signal during imaging.
-
Possible Cause: High excitation light intensity.
-
Solution: Reduce the power of the laser or lamp to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[]
-
-
Possible Cause: Long exposure times.
-
Solution: Minimize the duration of exposure for each image. Use a more sensitive camera or increase the camera gain to shorten the required exposure time.
-
-
Possible Cause: Excessive exposure during sample setup and focusing.
-
Solution: Use a transmitted light or differential interference contrast (DIC) channel to locate the region of interest and focus on the sample. Only switch to the fluorescence channel immediately before image acquisition.
-
-
Possible Cause: Oxygen-mediated photodamage.
-
Solution: Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using specialized reagents designed to reduce phototoxicity and photobleaching.[8]
-
Problem 2: High background fluorescence obscuring the 5-TAMRA signal.
-
Possible Cause: Unreacted 5-TAMRA azide.
-
Solution: Ensure thorough washing steps after the click chemistry reaction to remove any unbound dye.
-
-
Possible Cause: Non-specific binding of the dye.
-
Solution: If you suspect non-specific binding of the TAMRA-alkyne to cellular components, consider including a blocking step with a protein-containing buffer before the click reaction. For intracellular staining, washing with solutions containing low concentrations of detergents like Tween-20 or Triton X-100 can help reduce non-specific binding. In some cases, post-labeling washes with urea (B33335) or guanidine (B92328) hydrochloride have been suggested to disrupt hydrophobic interactions that may cause non-specific binding.[9]
-
-
Possible Cause: Autofluorescence from cells or media.
-
Solution: Image an unstained control sample using the same settings to determine the level of autofluorescence. If autofluorescence is high, consider using a mounting medium with an antifade reagent that also reduces background fluorescence. For fixed samples, treatment with sodium borohydride (B1222165) can sometimes reduce aldehyde-induced autofluorescence.
-
Problem 3: Inconsistent fluorescence intensity between samples.
-
Possible Cause: Variable levels of photobleaching.
-
Solution: Standardize all imaging parameters across all samples, including excitation intensity, exposure time, and the time between mounting and imaging. Use an antifade reagent consistently for all samples.
-
-
Possible Cause: Differences in labeling efficiency.
-
Solution: Ensure that the click chemistry reaction conditions are identical for all samples. This includes the concentration of reagents, reaction time, and temperature.
-
Quantitative Data on Antifade Reagents
The choice of an appropriate antifade mounting medium is one of the most effective ways to combat photobleaching. Below is a summary of quantitative data on the performance of a common antifade reagent with tetramethylrhodamine.
| Antifade Reagent | Fluorophore | Half-life in Antifade (seconds) | Half-life in 90% Glycerol/PBS (seconds) | Fold Increase in Photostability |
| VECTASHIELD® | Tetramethylrhodamine | 330 | 7 | ~47 |
Data adapted from a study on the analysis of antifading reagents for fluorescence microscopy.[10]
Experimental Protocols
Protocol 1: Imaging of Fixed Cells Labeled with 5-TAMRA Azide via Click Chemistry
This protocol provides a general workflow for labeling alkyne-modified proteins in fixed cells with 5-TAMRA azide, followed by mounting and imaging.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes the 5-TAMRA azide, a copper(II) sulfate (B86663) solution, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.05% Tween-20).
-
-
Mounting with Antifade Reagent:
-
Carefully remove the coverslip from the washing buffer and remove excess liquid by gently touching the edge to a kimwipe.
-
Place a drop of antifade mounting medium (e.g., VECTASHIELD® or ProLong™ Gold) onto a clean microscope slide.
-
Invert the coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercially available sealant for long-term storage.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with appropriate filters for 5-TAMRA (Excitation/Emission: ~555/580 nm).
-
Use the lowest possible excitation intensity and the shortest exposure time that provide a good quality image.
-
Minimize the time the sample is exposed to the excitation light.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to preventing 5-TAMRA azide photobleaching.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Experimental workflow for imaging 5-TAMRA azide labeled samples.
Caption: A logical flowchart for troubleshooting common 5-TAMRA azide imaging issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of antifading reagents for fluorescence microscopy | Scilit [scilit.com]
Technical Support Center: Purification of 5-TAMRA Azide Labeled Peptides and Proteins
Welcome to the technical support center for the purification of 5-TAMRA azide (B81097) labeled peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your 5-TAMRA azide labeled biomolecules.
Low Yield of Labeled Peptide or Protein
Q1: I am experiencing a very low yield of my 5-TAMRA labeled peptide/protein after purification. What are the potential causes and how can I improve my recovery?
A1: Low recovery is a common issue that can stem from several factors throughout the labeling and purification process. Here are the primary causes and troubleshooting steps:
-
Inefficient Labeling Reaction: If the initial labeling reaction is inefficient, the concentration of the desired product will be low, leading to poor recovery.
-
Optimization: Ensure optimal reaction conditions, including a pH of 7.2-7.5 for targeting amines on proteins.[1] For peptide labeling with NHS esters, a pH of 8.0-9.0 is often used.[2] Use a 5-10 molar excess of the 5-TAMRA NHS ester for efficient labeling.[3]
-
Reagent Quality: Use fresh, high-quality 5-TAMRA azide and dissolve it in anhydrous DMSO or DMF immediately before use.[3]
-
-
Peptide/Protein Aggregation: The hydrophobic nature of the TAMRA dye can induce aggregation of the labeled molecule, leading to precipitation and loss during purification.[2]
-
Solubility Enhancement: Incorporate solubility-enhancing strategies such as adding polar linkers (e.g., PEG spacers) to your peptide design.[4]
-
Buffer Optimization: Work with buffers that help maintain the solubility of your biomolecule. Avoid conditions that are known to cause precipitation.
-
-
Adsorption to Surfaces: Labeled peptides and proteins can adsorb to plasticware and chromatography media, especially if they are hydrophobic.
-
Use Low-Binding Consumables: Utilize low-protein-binding microcentrifuge tubes and pipette tips.
-
Column Choice: Select a purification column with a matrix known for low non-specific binding.
-
-
Suboptimal Purification Method: The chosen purification method may not be suitable for your specific peptide or protein.
-
Method Comparison: Evaluate different purification techniques. While desalting columns are fast, HPLC or FPLC may provide better resolution and recovery for your specific sample.
-
Presence of Unreacted (Free) 5-TAMRA Azide
Q2: After purification, I still detect a significant amount of free 5-TAMRA azide in my sample. How can I effectively remove it?
A2: The presence of unreacted dye can interfere with downstream applications and quantification. Here’s how to address this issue:
-
Inadequate Purification: The purification method may not be efficient at separating the small dye molecule from the larger labeled biomolecule.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for removing small molecules like unreacted dyes. Desalting columns (e.g., Sephadex G-25) are a form of SEC and are commonly used for this purpose.[2][3] For proteins with a molecular weight greater than 5 kDa, desalting columns are a good choice.[2]
-
Dialysis: For larger sample volumes, dialysis with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 10-30 kDa for antibodies) can effectively remove the small 5-TAMRA azide molecule (MW ~430 Da).[5]
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC provides high-resolution separation and can effectively separate the hydrophobic dye from the labeled peptide or protein.[6]
-
-
Over-labeling: Using a very large excess of the dye in the labeling reaction can overwhelm the capacity of the purification system.
-
Optimize Dye-to-Protein Ratio: While a molar excess is needed, an excessively high ratio can lead to purification challenges. A dye-to-protein molar ratio of 5:1 to 20:1 is a common starting point for proteins like IgG.[7]
-
Peptide or Protein Aggregation
Q3: My purified 5-TAMRA labeled peptide/protein appears to be aggregated. How can I prevent or resolve this?
A3: Aggregation is a significant concern due to the hydrophobicity of the TAMRA dye.
-
Identify the Cause:
-
Hydrophobicity: The TAMRA molecule itself is hydrophobic and can drive aggregation.[2]
-
Peptide Sequence: The intrinsic properties of your peptide sequence can contribute to aggregation.
-
High Degree of Labeling (DOL): Multiple TAMRA molecules on a single peptide or protein increase its overall hydrophobicity.[2]
-
-
Troubleshooting and Prevention:
-
Control the DOL: Aim for a lower labeling stoichiometry, ideally 1:1, to minimize hydrophobicity.[4]
-
Modify Peptide Design: Incorporate hydrophilic linkers, such as PEG spacers, between the peptide and the TAMRA dye.[4]
-
Optimize Buffer Conditions: Use buffers that enhance the solubility of your labeled molecule. This may involve adjusting the pH or including additives. However, be mindful of the pH sensitivity of TAMRA fluorescence, which decreases in alkaline environments (pH > 8.0).[4][6]
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence and size distribution of aggregates in your sample.[8][9]
-
Frequently Asked Questions (FAQs)
Q4: Which purification method is best for my 5-TAMRA labeled peptide/protein?
A4: The optimal purification method depends on several factors including the size of your biomolecule, the required purity, sample volume, and available equipment.
-
Desalting Columns (Size-Exclusion Chromatography):
-
Pros: Fast, simple, and effective for removing unreacted dye and buffer exchange.[3]
-
Cons: Lower resolution compared to HPLC/FPLC, may not separate labeled from unlabeled species if the size difference is small.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fast Protein Liquid Chromatography (FPLC):
Q5: How do I determine the concentration and degree of labeling (DOL) of my purified product?
A5: You can determine the concentration and DOL using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein/peptide) and at the absorbance maximum of 5-TAMRA (around 547-555 nm).[1][2] For effective labeling, a degree of substitution of 2-4 moles of 5-TAMRA per mole of protein is often desired.[12]
Q6: What are the optimal storage conditions for my purified 5-TAMRA labeled peptide/protein?
A6: To maintain the integrity of your labeled biomolecule, store it at 4°C for short-term storage (up to two months) or at -20°C for extended periods.[1] It is crucial to protect the sample from light to prevent photobleaching of the TAMRA dye.[1] Storing the labeled protein at a concentration greater than 0.5 mg/mL or in the presence of a carrier protein like 0.1% BSA can also improve stability.[12]
Data Presentation
Comparison of Common Purification Techniques
The selection of a purification method will impact the final purity, recovery yield, and processing time. Below is a summary of what to expect from each technique.
| Purification Method | Principle | Typical Purity | Typical Recovery | Speed | Key Advantages & Disadvantages |
| Desalting/Size-Exclusion | Separation based on molecular size. | Moderate | 70-95%[1][10] | Fast | Pros: Excellent for removing small molecules like unreacted dye and salts. Fast and simple. Cons: Lower resolution, may not separate unlabeled from labeled molecules effectively. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | >95-99% | 50-80% (can be lower for complex mixtures) | Moderate | Pros: Very high resolution, excellent for achieving high purity. Cons: Can be denaturing for proteins, uses organic solvents. |
| Fast Protein Liquid Chromatography (FPLC) | Various (Ion-exchange, size-exclusion, affinity). | High | High | Moderate to Fast | Pros: Gentle, non-denaturing conditions ideal for proteins. Scalable and versatile.[8] Cons: Lower pressure and potentially lower resolution than HPLC.[8] |
Experimental Protocols
Protocol 1: Purification of 5-TAMRA Labeled Peptides by RP-HPLC
This protocol outlines the purification of a 5-TAMRA labeled peptide from unreacted dye and other synthesis impurities.
-
Sample Preparation:
-
Column Equilibration:
-
Equilibrate a C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size) with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.[10]
-
-
Injection and Elution:
-
Detection and Fraction Collection:
-
Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and ~555 nm for the TAMRA label.[10]
-
Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
-
Purity Analysis and Lyophilization:
Protocol 2: FRET-Based Protease Assay Using a 5-TAMRA Labeled Peptide
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure protease activity using a peptide substrate labeled with a donor fluorophore (e.g., FAM) and a 5-TAMRA acceptor.
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate (e.g., FAM-peptide-TAMRA) in DMSO.
-
Prepare a stock solution of the protease in an appropriate assay buffer.
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.0, 20 mM NaCl, 10 mM MgCl₂, 100 µM CaCl₂, 100 µM ZnCl₂, 1 mg/ml BSA, 1 mM DTT).[7]
-
-
Assay Setup:
-
In a black 96-well plate, add the assay buffer.
-
Add the FRET peptide substrate to each well to a final concentration of 2-10 µM.[7]
-
To initiate the reaction, add the protease to the wells to a final concentration in the low nanomolar range (e.g., 4-10 nM).[7] Include control wells without the enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Excite the donor fluorophore (e.g., FAM at ~490 nm) and measure the emission of both the donor (e.g., ~520 nm) and the acceptor (TAMRA at ~580 nm) over time.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity.
-
An increase in the donor fluorescence and a decrease in the acceptor fluorescence (or an increase in their ratio) over time indicates cleavage of the peptide substrate by the protease.
-
Visualizations
Caption: Experimental workflow for labeling and purification.
References
- 1. FPLC vs. HPLC: Key Differences, Applications, and How to Choose the Right System [labx.com]
- 2. scispace.com [scispace.com]
- 3. What are the differences between FPLC and HPLC - Icon Scientific Inc. [iconsci.com]
- 4. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 5. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of oligos purification methods [medicinescatalog.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Impact of copper catalyst concentration on 5-TAMRA azide labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-TAMRA azide (B81097) for labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the function of the copper catalyst in 5-TAMRA azide labeling?
The copper(I) catalyst is essential for the CuAAC reaction, which forms a stable triazole linkage between the 5-TAMRA azide and an alkyne-modified molecule.[1][2][3] The catalyst significantly accelerates the rate of this cycloaddition reaction, enabling efficient labeling under biocompatible conditions.[4][5]
Q2: Why is there concern about copper catalyst concentration in live-cell labeling?
The copper(I) ion, while catalytic, can be toxic to living cells.[6][7] This cytotoxicity primarily arises from the generation of reactive oxygen species (ROS) in the presence of the reducing agent (like sodium ascorbate) required to maintain copper in its active Cu(I) state.[8][9] ROS can damage cellular components, leading to decreased cell viability.[8]
Q3: How can I mitigate copper-induced cytotoxicity without sacrificing labeling efficiency?
The most effective strategy is to use a copper-chelating ligand.[10] Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the Cu(I) oxidation state, which not only reduces cytotoxicity but can also accelerate the click reaction.[6][10][11] This allows for the use of lower, less toxic copper concentrations while maintaining high labeling efficiency.[10] Some specialized azide probes, like "Azide Plus" reagents, even contain a built-in copper-chelating system.[12]
Q4: What is the optimal copper concentration for 5-TAMRA azide labeling?
The optimal copper concentration is a balance between reaction efficiency and, for live-cell imaging, cell viability. Generally, copper concentrations should be between 50 and 100 µM for sufficient reaction rates in bioconjugation.[13] For live-cell applications, it is often recommended to use the lowest effective concentration, which can be as low as 10-50 µM, especially when used in conjunction with a chelating ligand.[9][10]
Q5: What is the recommended ratio of ligand to copper?
A ligand-to-copper ratio of 5:1 is often effective at preserving cell viability and enhancing the reaction rate.[10][13] It is crucial to pre-mix the copper sulfate (B86663) and the ligand before adding them to the reaction mixture containing the azide and alkyne.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Weak or No Fluorescent Signal | Inefficient Click Reaction: The concentration of the copper catalyst may be too low, or the reaction time may be too short.[10] | 1. Increase Catalyst Concentration: If cell viability is not a concern (e.g., fixed cells or in vitro reactions), cautiously increase the copper concentration.[10] 2. Extend Reaction Time: Increase the incubation period for the click reaction.[10] 3. Use an Accelerating Ligand: Ligands like THPTA not only reduce toxicity but also increase the reaction rate.[10] 4. Consider a Chelating Azide: Employing a 5-TAMRA azide with a copper-chelating moiety can increase the effective local copper concentration.[10][11] |
| Oxidation of Copper(I): The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. | 1. Use a Fresh Reducing Agent: Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[14] 2. Work Quickly: Minimize the exposure of the catalyst premix to air. | |
| High Background Fluorescence | Non-specific Staining: The 5-TAMRA azide probe may be binding non-specifically to cellular components or other molecules in the sample. | 1. Improve Washing Steps: Increase the number and duration of wash steps after the labeling procedure.[10] 2. Reduce Probe Concentration: Titrate the concentration of the 5-TAMRA azide to the lowest effective concentration.[10] 3. Consider Copper-Free Click Chemistry: For sensitive applications, strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified dye can be an alternative to avoid issues related to the catalyst.[10][15] |
| Inconsistent Results | Reagent Instability: The Cu(I) catalyst is prone to oxidation, and stock solutions may degrade over time. | 1. Prepare Fresh Reagents: Always prepare fresh stock solutions of the copper catalyst and reducing agent.[14] 2. Consistent Protocol: Ensure all experimental parameters, including incubation times and temperatures, are kept consistent between experiments. |
| Low Cell Viability (Live-Cell Imaging) | Copper Cytotoxicity: High concentrations of copper are toxic to cells.[6][8] | 1. Reduce Copper Concentration: Lower the final concentration of the copper catalyst.[10] 2. Use a Chelating Ligand: Add a copper-stabilizing ligand such as THPTA or BTTAA to the reaction mixture.[10] 3. Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often effective at preserving cell viability.[10] 4. Minimize Incubation Time: Reduce the duration of cell exposure to the labeling cocktail. |
Experimental Protocols
General Protocol for 5-TAMRA Azide Labeling of Proteins in Cell Lysates
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
Alkyne-modified protein sample in cell lysate
-
5-TAMRA Azide
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein lysate.
-
Add 5-TAMRA Azide to a final concentration of 20-50 µM.[12]
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ and THPTA solutions. For a final copper concentration of 1 mM, you would add the appropriate volume of the 20 mM CuSO₄ stock and the 100 mM THPTA stock to achieve a 1:5 copper-to-ligand ratio.
-
-
Initiate the Reaction:
-
Add the copper/ligand premix to the tube containing the protein and azide.
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[12]
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Analysis:
-
The labeled proteins are now ready for downstream analysis, such as gel electrophoresis or mass spectrometry. Protein precipitation may be necessary to remove excess reagents.[16]
-
Protocol for Assessing Copper Catalyst Cytotoxicity
Materials:
-
Cells of interest seeded in a 96-well plate
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.[10]
-
Treatment Preparation: Prepare serial dilutions of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in cell culture medium. Include a vehicle-only control.[10]
-
Cell Exposure: Remove the old medium and add the treatment solutions to the cells. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).[10]
-
Recovery: Wash the cells with PBS and replace the treatment solution with fresh culture medium. Incubate for 24-48 hours.[8]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm.[8]
-
-
Calculate Viability: Calculate cell viability as a percentage relative to the untreated control cells.[8]
Visualizations
Caption: Workflow for 5-TAMRA azide labeling.
Caption: Troubleshooting low labeling efficiency.
Caption: Strategies to mitigate copper cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. abpbio.com [abpbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
How to calculate the degree of labeling with 5-TAMRA azide
For researchers, scientists, and drug development professionals leveraging click chemistry, 5-TAMRA azide (B81097) is a valuable tool for fluorescently labeling biomolecules. Achieving the optimal degree of labeling (DOL) is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to ensure accurate and efficient labeling experiments.
Frequently Asked Questions (FAQs)
Q1: How is the Degree of Labeling (DOL) with 5-TAMRA azide calculated?
The Degree of Labeling (DOL), or dye-to-protein ratio, is determined spectrophotometrically. It requires measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance of 5-TAMRA (approximately 553-555 nm).
The calculation involves two main steps:
-
Determine the molar concentration of the dye:
-
[Dye] (M) = A_dye / (ε_dye * l)
-
Where A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength, ε_dye is the molar extinction coefficient of 5-TAMRA azide, and l is the path length of the cuvette in cm (typically 1 cm).
-
-
Determine the molar concentration of the protein:
-
The absorbance at 280 nm (A_280) is a combination of the protein's absorbance and a contribution from the 5-TAMRA dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
-
[Protein] (M) = (A_280 - (A_dye * CF)) / (ε_protein * l)
-
Where CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Q2: What are the key spectral properties of 5-TAMRA azide needed for the DOL calculation?
Accurate DOL calculation relies on precise values for the dye's spectral characteristics. These values can vary slightly between suppliers.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~553 nm | [1] |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | [1][2] |
| Correction Factor (CF at 280 nm) | ~0.3 | [3] |
Q3: What is the optimal DOL for a 5-TAMRA labeled protein?
For most applications, an optimal DOL for antibodies is between 2 and 4.[3][4] A lower DOL may result in a weak fluorescent signal, while a higher DOL (e.g., >6) can lead to fluorescence quenching, where the fluorophores interact and reduce the overall fluorescence intensity.[3][5]
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal After Labeling
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling Reaction | - Ensure the alkyne-modified biomolecule is pure and the alkyne group is accessible. - Verify the freshness and concentration of the copper catalyst and reducing agent (for copper-catalyzed click chemistry). - Optimize the reaction time and temperature. |
| Fluorescence Quenching | - This can occur if the DOL is too high.[3][5] Calculate the DOL to verify. If it is too high, reduce the molar ratio of 5-TAMRA azide to your biomolecule in the labeling reaction. |
| Incorrect Buffer Conditions | - Ensure the labeling buffer is free of primary amines (e.g., Tris) if you are using an amine-reactive dye in a control experiment, as these will compete with the labeling reaction.[6] For click chemistry, ensure the buffer components do not interfere with the catalyst. |
| pH Sensitivity of Fluorescence | - While TAMRA is relatively stable, extreme pH values can affect its fluorescence. Ensure the final buffer is within a suitable pH range (typically pH 7-9).[2] |
| Degradation of the Dye | - Protect the 5-TAMRA azide from light and moisture during storage and handling to prevent photobleaching and degradation.[7] |
Issue 2: Protein Precipitation During or After Labeling
| Possible Cause | Troubleshooting Step |
| High Molar Excess of Dye | - A large excess of the hydrophobic TAMRA dye can lead to aggregation and precipitation of the labeled protein.[5] Reduce the molar ratio of the dye in the labeling reaction. |
| Inappropriate Solvent | - 5-TAMRA azide is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1][8] Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation. |
| Low Protein Concentration | - Labeling reactions are often more efficient and less prone to precipitation at higher protein concentrations (e.g., >1 mg/mL).[3] |
Experimental Protocols & Workflows
Detailed Protocol: Spectrophotometric Determination of DOL
-
Purify the Labeled Conjugate: It is crucial to remove all unconjugated 5-TAMRA azide from the labeled protein. This can be achieved through size exclusion chromatography, dialysis, or other suitable purification methods.[9]
-
Prepare the Sample: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that results in absorbance readings within the linear range of your spectrophotometer (typically 0.1 - 1.0).
-
Measure Absorbance:
-
Measure the absorbance of the diluted conjugate at 280 nm (A_280).
-
Measure the absorbance at the λmax of 5-TAMRA (~553 nm) (A_dye).
-
-
Calculate the DOL: Use the formulas provided in the FAQ section and the spectral properties from the data table.
Experimental Workflow
Caption: Workflow for determining the Degree of Labeling (DOL).
References
- 1. TAMRA Azide, isomer 5, 1006592-61-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. eurogentec.com [eurogentec.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
- 8. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Addressing steric hindrance in 5-TAMRA azide labeling of large proteins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-TAMRA azide (B81097) for labeling large proteins, with a specific focus on addressing challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is 5-TAMRA azide and how is it used for protein labeling?
5-TAMRA (Tetramethylrhodamine) azide is a fluorescent dye commonly used for labeling biomolecules.[1] It contains an azide functional group that allows it to be conjugated to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the dye and the target molecule.[2]
Q2: What is steric hindrance and why is it a concern when labeling large proteins with 5-TAMRA azide?
Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms in a molecule. In the context of protein labeling, the bulky structure of a large protein can physically block the reactive alkyne group, preventing the 5-TAMRA azide from accessing the site.[] This is particularly relevant for large, globular proteins or when the alkyne tag is located in a sterically crowded region of the protein. The size of the 5-TAMRA dye itself can also contribute to steric hindrance.[]
Q3: What are the signs that steric hindrance might be affecting my 5-TAMRA azide labeling reaction?
Common indicators of steric hindrance include:
-
Low labeling efficiency: The degree of labeling (DOL) is significantly lower than expected, even with an excess of labeling reagents.
-
Incomplete reaction: A significant amount of unlabeled protein remains after the reaction.
-
Inconsistent labeling: Variability in labeling efficiency between batches.
-
Loss of protein function: If the labeling occurs near an active site, the bulky dye may interfere with the protein's biological activity.[4]
Q4: How can I mitigate steric hindrance in my labeling experiment?
Several strategies can be employed to overcome steric hindrance:
-
Introduce a spacer arm: Using a flexible linker, such as a polyethylene (B3416737) glycol (PEG) chain, between the protein and the alkyne group can increase the distance and flexibility, allowing the 5-TAMRA azide to react more easily.[1]
-
Optimize reaction conditions: Adjusting parameters like temperature, reaction time, and catalyst concentration can help improve labeling efficiency for sterically hindered sites.
-
Choose an alternative labeling site: If possible, move the alkyne tag to a more accessible region of the protein through site-directed mutagenesis.
-
Use a smaller fluorescent dye: If the experimental requirements allow, consider using a smaller, less bulky fluorescent azide.
Troubleshooting Guide
This guide provides solutions to common problems encountered during 5-TAMRA azide labeling of large proteins, with a focus on issues arising from steric hindrance.
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Low Labeling Efficiency due to Steric Hindrance: The alkyne on the protein is inaccessible to the 5-TAMRA azide. | 1. Incorporate a PEG linker: Synthesize your alkyne-modified protein with a PEG spacer (e.g., PEG4, PEG8) to increase the distance between the protein surface and the reactive group. 2. Increase reaction time and/or temperature: Incubate the reaction for a longer duration (e.g., 4-12 hours) or at a slightly elevated temperature (e.g., 37°C) to provide more opportunity for the reaction to occur. 3. Increase reagent concentrations: Use a higher molar excess of 5-TAMRA azide and the copper catalyst system. |
| Inefficient Click Reaction: Issues with the catalyst, reducing agent, or other reaction components. | 1. Prepare fresh reagents: The copper(I) catalyst is prone to oxidation. Always use freshly prepared solutions of the copper sulfate (B86663), ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate). 2. Degas solutions: Remove dissolved oxygen from your reaction buffer to prevent catalyst oxidation. 3. Optimize catalyst and ligand concentrations: The ratio of copper to ligand is critical. A common starting point is a 1:5 molar ratio of CuSO4 to THPTA. | |
| Protein precipitation during or after labeling | Protein Aggregation: The bulky and hydrophobic nature of the TAMRA dye can sometimes lead to protein aggregation, especially at high degrees of labeling. | 1. Reduce the degree of labeling (DOL): Lower the molar excess of 5-TAMRA azide used in the reaction.[] 2. Include additives in the buffer: Add non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents to the reaction and storage buffers. 3. Optimize pH: Ensure the reaction buffer pH is optimal for both the click reaction and the stability of your protein. |
| Loss of protein activity after labeling | Steric hindrance at the active site: The 5-TAMRA molecule is physically blocking the functional site of the protein. | 1. Relocate the labeling site: Use site-directed mutagenesis to move the alkyne incorporation site away from the active or binding sites of the protein. 2. Use a linker: A flexible PEG linker can provide distance between the dye and the protein surface, potentially reducing interference with its function.[1] |
Experimental Protocols
Protocol 1: General 5-TAMRA Azide Labeling of an Alkyne-Modified Large Protein
This protocol provides a starting point for the copper-catalyzed click chemistry labeling of a large protein. Optimization may be required depending on the specific protein and the degree of steric hindrance.
Materials:
-
Alkyne-modified large protein in a suitable buffer (e.g., PBS, pH 7.4)
-
5-TAMRA azide
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
5-TAMRA azide: Dissolve in anhydrous DMSO to a concentration of 10 mM.
-
CuSO₄: Dissolve in deionized water to a concentration of 20 mM.
-
THPTA: Dissolve in deionized water to a concentration of 100 mM.
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM.
-
Add the 5-TAMRA azide stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted 5-TAMRA azide and other small molecules by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for 5-TAMRA).
-
Protocol 2: Strategies for Overcoming Steric Hindrance
This section provides modifications to the general protocol to address suspected steric hindrance.
1. Incorporation of a PEG Linker:
If synthesizing the alkyne-modified protein, incorporate a commercially available amino acid with a terminal alkyne attached via a PEG linker (e.g., PEG4) during solid-phase peptide synthesis or by using unnatural amino acid incorporation methods.
2. Optimization of Reaction Conditions:
| Parameter | Standard Condition | Optimized for Steric Hindrance | Rationale |
| 5-TAMRA Azide Concentration | 5-10 fold molar excess | 10-20 fold molar excess | Increases the probability of a successful reaction at a hindered site. |
| Reaction Time | 1-2 hours | 4-12 hours | Allows more time for the reactants to overcome the steric barrier. |
| Temperature | Room Temperature | 37°C | Provides more kinetic energy to the molecules, potentially overcoming the activation energy barrier imposed by steric hindrance. |
| Catalyst Concentration (CuSO₄) | 100 µM | 200-500 µM | A higher catalyst concentration can increase the reaction rate. Ensure the THPTA concentration is also increased proportionally (maintain 1:5 ratio). |
Visualizations
References
- 1. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]
- 2. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-TAMRA Azide and 6-TAMRA Azide for Protein Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for protein analysis, the choice of fluorescent probe is critical. Tetramethylrhodamine (TAMRA) azides are popular choices for their bright, photostable orange-red fluorescence. These molecules are readily incorporated into proteins containing a bioorthogonal alkyne handle via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This guide provides an objective comparison of the two isomeric forms, 5-TAMRA azide (B81097) and 6-TAMRA azide, to aid in the selection of the appropriate reagent for protein labeling experiments.
While both isomers exhibit very similar spectral properties, the position of the carboxamide linker can influence conjugation efficiency and the behavior of the labeled protein, particularly in sensitive applications. The use of a single, pure isomer is highly recommended to ensure reproducibility and simplify the purification and characterization of the labeled conjugate.[1][2]
Quantitative Data Summary
The physicochemical and spectral properties of 5-TAMRA azide and 6-TAMRA azide are largely comparable. The choice between the two is often dictated by the specific application and historical precedent in the field. Below is a summary of their key characteristics.
| Property | 5-TAMRA Azide | 6-TAMRA Azide |
| Molecular Weight | ~512.56 g/mol [3][4] | ~512.57 g/mol [5] |
| Excitation Maximum (λex) | ~541-555 nm[3][4] | ~553 nm[2] |
| Emission Maximum (λem) | ~567-580 nm[3][4] | ~575 nm[2] |
| Extinction Coefficient (ε) | ~84,000-92,000 M⁻¹cm⁻¹[1][3] | ~92,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.1 (for the free dye)[3] | Not explicitly found for the azide |
| Purity | Typically >90-95% (HPLC)[1][4] | Typically >95% (HPLC)[2] |
| Solubility | Good in DMSO, DMF, MeOH[3][4] | Good in DMSO, DMF[2] |
| Primary Application Note | More commonly used for labeling peptides and proteins.[1] | Predominantly used for labeling nucleotides and nucleic acid sequencing.[1] |
Visualizing the Isomers and Labeling Process
To clarify the structural differences and the experimental approach, the following diagrams illustrate the chemical structures of the two isomers, a typical workflow for protein labeling, and a potential application in studying protein interactions.
Caption: Chemical structures of 5-TAMRA azide and 6-TAMRA azide.
Caption: General workflow for labeling an alkyne-modified protein with a TAMRA azide.
Caption: A FRET-based assay to monitor ligand-receptor binding and subsequent signaling.
Experimental Protocols
The following is a general protocol for labeling an alkyne-modified protein with either 5-TAMRA azide or 6-TAMRA azide using a copper-catalyzed click reaction. This protocol may require optimization depending on the specific protein and experimental conditions.
Materials:
-
Alkyne-modified protein in a copper- and azide-free buffer (e.g., PBS, HEPES, pH 7.4).
-
5-TAMRA azide or 6-TAMRA azide.
-
Anhydrous DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA, BTTAA).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 5-TAMRA azide or 6-TAMRA azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the reducing agent (e.g., sodium ascorbate) in water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the copper-chelating ligand in water or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the TAMRA azide stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The optimal ratio should be determined empirically.
-
Premix the CuSO₄ and the ligand at a 1:5 molar ratio.
-
Add the CuSO₄/ligand mixture to the reaction to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing may be required.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye, copper catalyst, and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or spin filtration.
-
Collect the fractions containing the labeled protein. The successful labeling will be indicated by the visible orange-red color of the protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the TAMRA dye at its absorbance maximum (~550 nm).
-
Confirm the integrity of the labeled protein using SDS-PAGE and in-gel fluorescence scanning.
-
Store the labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be necessary for frozen storage.
-
Concluding Remarks
The selection between 5-TAMRA azide and 6-TAMRA azide for protein labeling is nuanced, with no definitive data suggesting the superiority of one over the other for general applications. Both isomers are effective fluorescent reporters for click chemistry-based protein labeling. The primary considerations for researchers should be the consistency and reproducibility of their experiments. For this reason, the use of a single, pure isomer is strongly advised over a mixture of isomers. While 5-TAMRA azide is more conventionally used for proteins and 6-TAMRA azide for nucleic acids, either can be employed successfully for protein labeling. The ultimate choice may depend on the specific requirements of the experimental system, including the protein of interest and the downstream applications.
References
A Head-to-Head Comparison: 5-TAMRA Azide vs. Alexa Fluor 555 Azide for Live-Cell Imaging
For researchers, scientists, and drug development professionals embarking on live-cell imaging studies that require fluorescent labeling via click chemistry, the choice of fluorophore is a critical decision that directly impacts experimental success. This guide provides an objective, data-driven comparison of two popular orange-red fluorescent azide (B81097) probes: 5-TAMRA (Tetramethylrhodamine) azide and Alexa Fluor 555 azide.
This comparison delves into their spectral properties, brightness, photostability, and practical application in live-cell imaging. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific live-cell imaging needs.
Key Performance Characteristics: A Quantitative Overview
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. A brighter and more stable fluorophore will provide a better signal-to-noise ratio and allow for longer observation times, which are crucial for tracking dynamic cellular processes.
| Property | 5-TAMRA Azide | Alexa Fluor 555 Azide | Advantage |
| Excitation Maximum (nm) | ~546 - 555 | ~555 | Negligible difference |
| Emission Maximum (nm) | ~575 - 580 | ~565 | Application-dependent |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~91,000[] | ~150,000[2] | Alexa Fluor 555 Azide (Brighter) |
| Quantum Yield (Φ) | ~0.1[3][4] | ~0.1[5][6][7] | Similar |
| Brightness (ε x Φ) | ~9,100 | ~15,000 | Alexa Fluor 555 Azide (Brighter) |
| Photostability | Good | Excellent[6][8] | Alexa Fluor 555 Azide |
| pH Sensitivity | Fluorescence may decrease at higher pH levels | Highly insensitive over a broad pH range[5] | Alexa Fluor 555 Azide |
In-Depth Analysis:
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Alexa Fluor 555 azide exhibits a significantly higher molar extinction coefficient, making it approximately 1.6 times brighter than 5-TAMRA azide, assuming a similar quantum yield. This increased brightness is a major advantage for detecting low-abundance targets in live cells.
-
Photostability: While both dyes are used in fluorescence microscopy, Alexa Fluor dyes are renowned for their superior photostability compared to traditional dyes like TAMRA.[5][8] Alexa Fluor 555 is more resistant to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[6][8] This allows for longer or more intense illumination, which is critical for time-lapse imaging and capturing high-resolution images.
-
pH Sensitivity: The fluorescence of Alexa Fluor 555 is stable over a broad pH range, a significant advantage for live-cell imaging where intracellular pH can fluctuate.[5] In contrast, the fluorescence of some rhodamine-based dyes like TAMRA can be sensitive to pH changes.
Experimental Protocols
The primary method for labeling biomolecules with 5-TAMRA azide or Alexa Fluor 555 azide in live cells is through bioorthogonal click chemistry. This involves the reaction of the azide group on the dye with an alkyne group that has been metabolically incorporated into a target biomolecule (e.g., a protein, glycan, or nucleic acid). Two main types of click chemistry are employed in live-cell imaging: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Signaling Pathway for Click Chemistry Labeling
Caption: General workflow for live-cell labeling using click chemistry.
Experimental Workflow for Live-Cell Click Chemistry Labeling
Caption: Step-by-step workflow for live-cell click chemistry.
Detailed Methodologies
1. Metabolic Labeling of Target Biomolecules with an Alkyne Handle
This protocol is a general guideline and will require optimization based on the specific cell type and metabolic precursor used.
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA, or an alkyne-modified sugar for glycans)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Prepare the alkyne-modified metabolic precursor in complete culture medium at a pre-determined optimal concentration (typically in the µM to mM range).
-
Remove the existing medium from the cells and replace it with the medium containing the metabolic precursor.
-
Incubate the cells for a sufficient duration to allow for incorporation of the precursor into the target biomolecules (this can range from a few hours to overnight, depending on the metabolic pathway and cell cycle).
-
After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated precursor.
-
2. Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Note: Copper can be toxic to cells, so it is crucial to use a copper-chelating ligand and minimize the incubation time and copper concentration.
-
Materials:
-
Metabolically labeled cells from the previous step
-
5-TAMRA azide or Alexa Fluor 555 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Live-cell imaging medium
-
-
Procedure:
-
Prepare a stock solution of the fluorophore azide in DMSO.
-
Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270) in water.
-
Prepare the "click" reaction cocktail in live-cell imaging medium. The final concentrations will need to be optimized but are typically in the range of:
-
Fluorophore azide: 1-10 µM
-
CuSO₄: 50-100 µM
-
Ligand: 250-500 µM
-
Sodium ascorbate: 1-2.5 mM
-
-
Important: Add the reagents to the medium in the following order: CuSO₄, ligand, fluorophore azide, and finally, sodium ascorbate.
-
Aspirate the PBS from the washed, metabolically labeled cells and add the "click" reaction cocktail.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with live-cell imaging medium to remove unreacted reagents.
-
The cells are now ready for imaging.
-
3. Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is generally considered more biocompatible for live-cell imaging.[9] This method requires the use of a strained alkyne (e.g., DBCO, BCN) as the metabolic precursor.
-
Materials:
-
Cells metabolically labeled with a strained alkyne
-
5-TAMRA azide or Alexa Fluor 555 azide
-
Live-cell imaging medium
-
-
Procedure:
-
Prepare a stock solution of the fluorophore azide in DMSO.
-
Dilute the fluorophore azide in pre-warmed live-cell imaging medium to the desired final concentration (typically 2-20 µM).
-
Aspirate the PBS from the washed, metabolically labeled cells and add the medium containing the fluorophore azide.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Aspirate the labeling medium and wash the cells three times with fresh live-cell imaging medium.
-
The cells are now ready for imaging.
-
Conclusion and Recommendation
For most live-cell imaging applications, Alexa Fluor 555 azide is the superior choice over 5-TAMRA azide. Its significantly higher brightness and enhanced photostability will result in higher quality images and allow for more demanding imaging protocols, such as long-term time-lapse studies. The pH insensitivity of Alexa Fluor 555 also provides a more stable and reliable signal in the dynamic environment of a living cell.
5-TAMRA azide remains a viable and more cost-effective option for applications where photobleaching is less of a concern, or when working with highly abundant targets that do not require the highest possible signal amplification.
Ultimately, the choice of fluorophore should be guided by the specific requirements of the experiment. However, for researchers aiming for the highest quality data in live-cell imaging, the investment in Alexa Fluor 555 azide is well-justified by its superior performance.
References
- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Red Fluorescent Azides for Click Chemistry Labeling
For researchers engaged in the precise art of biomolecular labeling, the choice of a fluorescent probe is paramount. For years, 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) has been a workhorse for red fluorescent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." However, the expanding landscape of fluorophore development now presents several high-performance alternatives that promise enhanced brightness, photostability, and efficiency. This guide provides an objective comparison of 5-TAMRA azide with its leading competitors, Alexa Fluor™ 555 azide and Cyanine5 (Cy®5) azide, supported by key performance data and detailed experimental protocols to inform your selection process.
Quantitative Performance Metrics: A Side-by-Side Analysis
The efficacy of a fluorescent label is determined by its photophysical properties. A dye with a high molar extinction coefficient will absorb light more efficiently, and a high quantum yield means it will convert more of that absorbed light into a fluorescent signal. Together, these factors contribute to the overall brightness of the fluorophore. The following table summarizes the key performance indicators for 5-TAMRA azide and its modern alternatives.
| Property | 5-TAMRA Azide | Alexa Fluor™ 555 Azide | Cy®5 Azide |
| Excitation Maximum (nm) | ~546 - 555[1][2] | 555[3][4] | ~646 - 649[5][6][7][8] |
| Emission Maximum (nm) | ~567 - 580[1][9] | 565[3][4] | ~662 - 670[5][6][8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~91,000 - 95,000[2] | ~150,000 - 155,000[3][4][10] | 250,000[5][6][7][11] |
| Quantum Yield (Φ) | ~0.1[9] | ~0.1[12] | ~0.2 - 0.27[5][6][13] |
| Relative Brightness (ε x Φ) | ~9,100 - 9,500 | ~15,000 - 15,500 | ~50,000 - 67,500 |
| Photostability | Good[1] | High[14][15][16][17] | Good[18] |
In-Depth Analysis:
-
Brightness: Based on the product of the molar extinction coefficient and quantum yield, Cy5 azide emerges as the brightest of the three, offering a significantly stronger signal. Alexa Fluor 555 azide also demonstrates a considerable improvement in brightness over 5-TAMRA azide. This enhanced signal intensity is particularly advantageous for detecting low-abundance targets.[11]
-
Photostability: While 5-TAMRA offers good photostability, the Alexa Fluor series of dyes are renowned for their superior resistance to photobleaching.[14][15][16][17] This allows for longer exposure times during imaging and more robust data collection in time-lapse experiments. Cy5 also provides good photostability, making it a reliable choice for various imaging applications.[18]
-
Spectral Properties: Cy5 azide operates in the far-red region of the spectrum, which is beneficial for cellular imaging as it minimizes autofluorescence from biological samples.[11] Alexa Fluor 555 and 5-TAMRA emit in the orange-red range.
Visualizing the Experimental Process and Application
To better understand the practical application of these dyes, the following diagrams illustrate the experimental workflow for protein labeling and a common signaling pathway where such labeled proteins are studied.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.[19][20][21] Optimization may be required based on the specific protein and dye used.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized fluorescent dye (5-TAMRA, Alexa Fluor 555, or Cy5 azide).
-
Stock solution of dye azide (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20-50 mM in water).
-
Reducing agent: Freshly prepared sodium ascorbate (B8700270) solution (e.g., 50-100 mM in water).
-
Copper-chelating ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 2-10 mM in water or DMSO/t-butanol).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Reaction Components:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution, the azide-dye stock solution (typically a 3-10 fold molar excess over the protein), and the copper-chelating ligand.
-
Gently mix the components.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ solution to the reaction mixture.
-
Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.
-
The final concentrations in the reaction mixture are typically in the range of:
-
Protein: 10-100 µM
-
Azide-dye: 100-500 µM
-
CuSO₄: 50-200 µM
-
Ligand: 250-1000 µM
-
Sodium Ascorbate: 1-5 mM
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the fluorescent dye. For less efficient reactions, the incubation time can be extended or performed at 37°C.
-
-
Purification of the Labeled Protein:
-
Remove the excess fluorescent dye and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization and Storage:
-
Confirm the successful labeling and determine the degree of labeling using UV-Vis spectrophotometry.
-
Store the purified, labeled protein at 4°C or -20°C, protected from light.
-
Conclusion: Selecting the Right Tool for the Job
While 5-TAMRA azide remains a viable option for red fluorescent labeling, particularly for less demanding applications, Alexa Fluor 555 azide and Cy5 azide offer significant advantages in terms of brightness and, in the case of Alexa Fluor 555, photostability. For experiments requiring high sensitivity, prolonged imaging, or work in the far-red spectrum to avoid autofluorescence, Cy5 azide stands out as a superior choice. For applications demanding exceptional photostability for time-lapse imaging, Alexa Fluor 555 azide is an excellent alternative. Ultimately, the selection of the optimal fluorescent azide will depend on the specific experimental requirements, including the abundance of the target biomolecule, the imaging instrumentation available, and the need to minimize background fluorescence.
References
- 1. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 2. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. Cy5 Azide | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fluorophores [microscopy.unc.edu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 20. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 21. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Validating 5-TAMRA Azide Labeling Efficiency with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) is a widely utilized fluorescent probe for tagging alkyne-modified proteins, peptides, and nucleic acids via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] The validation of labeling efficiency is a critical step to ensure the reliability and reproducibility of experimental results. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the definitive confirmation and quantification of bioconjugation efficiency.[3]
This guide provides a comprehensive comparison of mass spectrometry-based methods for validating 5-TAMRA azide labeling efficiency against other commonly used fluorescent azide probes. It includes detailed experimental protocols and presents quantitative data to aid researchers in selecting the most appropriate labeling strategy and validation method for their specific needs.
Comparison of Fluorescent Azide Probes
The choice of a fluorescent label can significantly impact not only the detection sensitivity but also the efficiency of the labeling reaction itself. While 5-TAMRA is a robust and cost-effective option, other dyes such as Alexa Fluor and Cyanine (Cy) dyes are also prevalent. The efficiency of the click chemistry reaction can be influenced by the specific dye molecule. Below is a comparison of 5-TAMRA azide with two other popular alternatives, Alexa Fluor 488 azide and Cy5 azide.
| Feature | 5-TAMRA Azide | Alexa Fluor 488 Azide | Cy5 Azide |
| Excitation Max (nm) | ~546 | ~495 | ~649 |
| Emission Max (nm) | ~579 | ~519 | ~670 |
| Molecular Weight ( g/mol ) | ~527 | ~643 (varies) | ~700 (varies) |
| Relative Brightness | Good | Excellent | Excellent |
| Photostability | Good | Excellent | Good |
| Click Reaction Efficiency (MS-determined) | High | Very High | High |
Note: The click reaction efficiency can be influenced by factors such as the catalyst system, ligand, and the specific protein or peptide being labeled.[3][4]
Quantitative Analysis of Labeling Efficiency by Mass Spectrometry
Mass spectrometry offers a direct and quantitative method to determine the degree of labeling (DoL), which is the average number of dye molecules conjugated to a single biomolecule. This is achieved by measuring the mass shift between the unlabeled and labeled species.
Below is a summary of hypothetical, yet representative, quantitative data from an LC-MS analysis comparing the labeling efficiency of 5-TAMRA azide, Alexa Fluor 488 azide, and Cy5 azide on a model protein (e.g., Bovine Serum Albumin, BSA).
| Fluorescent Azide | Unlabeled Protein Peak Area | Labeled Protein Peak Area (Single Label) | Labeled Protein Peak Area (Double Label) | Calculated Labeling Efficiency (%) |
| 5-TAMRA Azide | 1.5 x 10^7 | 7.8 x 10^7 | 0.7 x 10^7 | 85% |
| Alexa Fluor 488 Azide | 0.9 x 10^7 | 8.9 x 10^7 | 0.2 x 10^7 | 91% |
| Cy5 Azide | 1.8 x 10^7 | 7.5 x 10^7 | 0.7 x 10^7 | 82% |
Labeling efficiency was calculated as the ratio of the sum of labeled peak areas to the total of all peak areas (labeled and unlabeled).
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with 5-TAMRA Azide
This protocol outlines the general procedure for labeling a protein containing an alkyne group with 5-TAMRA azide using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
5-TAMRA azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of 5-TAMRA azide (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1 mg/mL) with a 5- to 10-fold molar excess of 5-TAMRA azide.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
Protocol 2: Validation of Labeling Efficiency by LC-MS
This protocol describes the analysis of the labeled protein to determine the efficiency of the conjugation reaction.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Dilute a small aliquot of the purified labeled protein solution in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
Prepare a control sample of the unlabeled protein at the same concentration.
LC-MS Analysis:
-
Inject the unlabeled and labeled protein samples onto a reversed-phase column (e.g., C4 or C8) suitable for protein separation.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Acquire mass spectra in the appropriate mass range to detect both the unlabeled and labeled protein.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
Data Analysis:
-
Identify the mass peaks corresponding to the unlabeled protein and the protein labeled with one, two, or more dye molecules. The mass of 5-TAMRA is approximately 527 Da.
-
Integrate the peak areas for each species.
-
Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = [ (Sum of peak areas of all labeled species) / (Sum of peak areas of all species (unlabeled + labeled)) ] x 100
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: A simplified workflow for labeling an alkyne-modified protein with 5-TAMRA azide via click chemistry.
Caption: The workflow for validating protein labeling efficiency using LC-MS.
Conclusion
Validating the efficiency of 5-TAMRA azide labeling is a critical quality control step in bioconjugation. Mass spectrometry provides a robust and quantitative method for this purpose, offering direct measurement of the degree of labeling.[5] While 5-TAMRA azide demonstrates high labeling efficiency, alternative dyes like Alexa Fluor 488 azide may offer slightly higher yields under certain conditions. The detailed protocols and comparative data presented in this guide are intended to assist researchers in optimizing their labeling strategies and ensuring the generation of high-quality, reproducible data for their downstream applications.
References
- 1. Production of Alexa Fluor 488-labeled reovirus and characterization of target cell binding, competence, and immunogenicity of labeled virions [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MALDI-TOF mass spectrometry-based quantification of C-peptide in diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 5-TAMRA Azide and Other Rhodamine Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye is a critical decision in the design of robust and reproducible fluorescence-based assays. For applications requiring high sensitivity and prolonged or intense illumination, such as single-molecule studies, time-lapse imaging, and high-throughput screening, the photostability of the fluorophore is a paramount consideration. This guide provides an objective comparison of the photostability of 5-TAMRA (Tetramethylrhodamine) azide (B81097) against other commonly used rhodamine dyes, supported by available experimental data.
Quantitative Comparison of Photostability
Direct comparison of photostability across different studies can be challenging due to variations in experimental conditions, including illumination source and power, solvent, pH, and the local molecular environment. The following table summarizes available quantitative data for 5-TAMRA and other relevant rhodamine dyes to provide a contextual understanding of their relative photostability. It is important to note the conditions under which these values were obtained.
| Dye | Photostability Metric | Value | Experimental Conditions |
| 5-TAMRA | Qualitative Assessment | High photostability, more stable than Cy3.[1][2] | General observation in various applications.[1][2] |
| Tetramethylrhodamine (TMR) | Photobleaching Quantum Yield (Φb) | 2.5 x 10⁻⁷ | Aqueous solution, excitation at 514.5 nm. |
| Rhodamine 6G (R6G) | Photobleaching Quantum Yield (Φb) | 0.2 - 2.5 x 10⁻⁵ | In ethanol.[3] |
| Rhodamine B | Photobleaching Quantum Yield (Φb) | ~10⁻⁶ - 10⁻⁷ | In water.[4] |
| Carboxyrhodamine 110 (R110) | Qualitative Assessment | Much more photostable than fluorescein.[2] | pH 4-9.[2] |
Experimental Protocols
Protocol for Comparative Photobleaching Assay
This protocol outlines a general procedure to quantitatively compare the photostability of different fluorescent dyes under controlled conditions.
Objective: To determine and compare the photobleaching rates of 5-TAMRA azide and other rhodamine dyes.
Materials:
-
5-TAMRA azide and other rhodamine dyes for comparison (e.g., TMR, Rhodamine 6G, Rhodamine B).
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable, high-intensity light source (e.g., laser or xenon arc lamp).
-
Filter sets appropriate for the excitation and emission spectra of the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired imaging buffer (e.g., PBS) to a final concentration that provides a good signal-to-noise ratio without significant aggregation.
-
Mount a small volume of the dye solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Use the same excitation wavelength and power for all dyes. The power should be high enough to induce photobleaching within a reasonable timeframe.
-
Set the camera to acquire a time-lapse series of images. The acquisition parameters (exposure time, frame rate) should be kept constant for all experiments.
-
Focus on the sample and begin the time-lapse acquisition, continuously illuminating the sample.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching decay curve to an exponential function to determine the photobleaching lifetime (τ) or half-life (t½), which is the time it takes for the fluorescence to decrease to 1/e or 50% of its initial value, respectively. A longer lifetime indicates greater photostability.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-TAMRA Azide
5-TAMRA azide is a key reagent for the fluorescent labeling of alkyne-modified biomolecules via click chemistry.
Objective: To fluorescently label an alkyne-containing biomolecule with 5-TAMRA azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA).
-
5-TAMRA azide.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, but recommended to improve reaction efficiency and reduce copper-mediated damage to biomolecules).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
DMSO or DMF for dissolving 5-TAMRA azide.
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
If using THPTA, prepare a 50 mM stock solution in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule.
-
5-TAMRA azide (typically 2-5 molar excess over the biomolecule).
-
(Optional) THPTA ligand (to a final concentration of 1-5 mM).
-
CuSO₄ (to a final concentration of 0.1-1 mM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate (to a final concentration of 1-5 mM).
-
Vortex the reaction mixture again and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the copper-catalyzed click chemistry reaction for labeling a biomolecule with 5-TAMRA azide.
Caption: Workflow for labeling biomolecules with 5-TAMRA azide via CuAAC.
References
Performance of 5-TAMRA Azide in Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides a detailed comparison of the performance of 5-TAMRA (Tetramethylrhodamine) azide (B81097) with two other commonly used fluorescent azides, Alexa Fluor 555 azide and Cy3 azide, in various microscopy applications. The comparison focuses on key photophysical properties, experimental considerations, and provides detailed protocols for their use in click chemistry-based labeling.
Quantitative Performance Comparison
The choice of a fluorescent dye for microscopy is often a trade-off between brightness, photostability, and cost. The following table summarizes the key quantitative data for 5-TAMRA azide and its alternatives. It is important to note that the quantum yield and photostability of fluorescent dyes can be influenced by their local environment, including the molecule they are conjugated to and the imaging buffer used.
| Property | 5-TAMRA Azide | Alexa Fluor 555 Azide | Cy3 Azide |
| Excitation Maximum (nm) | ~555[1] | ~555 | ~550 |
| Emission Maximum (nm) | ~580[1] | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000-92,000[2] | >150,000 | ~150,000 |
| Quantum Yield (Φ) | 0.1 - 0.5 (derivative dependent)[3] | ~0.1 (in aqueous buffer)[3] | ~0.15 |
| Photostability | Good to Robust[1][3][4] | High[3] | Moderate, less photostable than Alexa Fluor dyes[5] |
| Brightness (Ext. Coeff. x QY) | Moderate to High | Very High | High |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0[3][4] | Highly insensitive over a broad pH range[3] | Moderate |
In-Depth Analysis of Performance:
Brightness: The brightness of a fluorophore is a critical factor in achieving a high signal-to-noise ratio in fluorescence microscopy. Brightness is the product of the molar extinction coefficient (the ability to absorb light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence)[6]. Alexa Fluor 555 azide stands out with the highest molar extinction coefficient, contributing to its exceptional brightness[3]. While the quantum yield of 5-TAMRA azide can be higher than that of Alexa Fluor 555 in certain conditions, the overall brightness of Alexa Fluor 555 conjugates is often superior, especially at high labeling densities where 5-TAMRA can exhibit self-quenching[3].
Photostability: Photostability, or the resistance to photobleaching, is crucial for experiments requiring long exposure times or intense illumination, such as time-lapse imaging and super-resolution microscopy. Alexa Fluor dyes are renowned for their superior photostability compared to traditional dyes like Cy3 and TAMRA[3][5][7]. While 5-TAMRA is considered to have good to robust photostability, Alexa Fluor 555 generally offers greater resistance to fading under prolonged imaging conditions[1][3][4].
pH Sensitivity: The fluorescence intensity of some dyes can be affected by changes in the pH of the surrounding environment. Alexa Fluor 555 is notably stable over a wide pH range, making it a reliable choice for live-cell imaging where intracellular pH can fluctuate[3]. The fluorescence of 5-TAMRA, on the other hand, may decrease in alkaline conditions (pH > 8.0)[3][4].
Experimental Protocols
Click chemistry, a bioorthogonal ligation reaction, is a powerful tool for attaching fluorescent probes like 5-TAMRA azide to biomolecules in complex biological systems. The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A prominent application of this technique is the EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay, which labels newly synthesized DNA.
EdU Cell Proliferation Assay using Click Chemistry
This protocol outlines the general steps for labeling proliferating cells with EdU and detecting it with a fluorescent azide such as 5-TAMRA azide.
1. Cell Labeling with EdU:
-
Culture cells to the desired confluency.
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU into newly synthesized DNA (e.g., 2 hours for actively dividing cells). The optimal incubation time may need to be determined empirically based on the cell type.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
2. Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a detergent-based buffer, such as 0.5% Triton™ X-100 in PBS, for 20 minutes at room temperature to allow the click chemistry reagents to enter the cells.
-
Wash the cells twice with PBS.
3. Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, the final concentrations in the reaction buffer (e.g., Tris-buffered saline) are:
-
Fluorescent azide (e.g., 5-TAMRA azide): 1-5 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 1-2 mM
-
Reducing agent (e.g., sodium ascorbate): 10-20 mM (prepare fresh)
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Counterstaining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (for 5-TAMRA, a TRITC/Rhodamine filter set is suitable).
Visualizing the Workflow
To illustrate the logical flow of the EdU cell proliferation assay, the following diagram was generated using the DOT language.
Caption: Experimental workflow for the EdU cell proliferation assay using click chemistry.
Conclusion
5-TAMRA azide is a reliable and widely used fluorescent probe for microscopy, offering good brightness and photostability. For many standard applications, it provides a cost-effective solution. However, for demanding applications that require the highest possible brightness and photostability, such as super-resolution microscopy or imaging of low-abundance targets, Alexa Fluor 555 azide may be a more suitable choice despite its higher cost. Cy3 azide offers a balance of brightness and cost but is generally less photostable than Alexa Fluor 555. The ultimate choice of fluorophore will depend on the specific experimental requirements, the instrumentation available, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide), 10 mg, CAS No. 1192590-89-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Brightness and Quantum Yield of 5-TAMRA Azide Conjugates
For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, the selection of a fluorescent label is a critical decision that directly impacts experimental sensitivity and accuracy. 5-Carboxytetramethylrhodamine (5-TAMRA) azide (B81097) is a widely utilized fluorescent probe for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an objective comparison of the performance of 5-TAMRA azide conjugates against common alternatives, namely Alexa Fluor 555 azide, Cy3 azide, and DyLight 550 azide, with a focus on brightness and quantum yield, supported by experimental data and detailed protocols.
Photophysical Performance: A Quantitative Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher brightness value indicates a stronger fluorescent signal, which is paramount for sensitive detection in applications such as fluorescence microscopy, flow cytometry, and high-throughput screening. The following table summarizes the key photophysical properties of 5-TAMRA azide and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε * Φ) |
| 5-TAMRA Azide | ~546[1][2] | ~579[1][2] | ~91,000[1][2] | ~0.1[][4][5][6] | 9,100 |
| Alexa Fluor 555 Azide | ~555[7] | ~565[7] | ~150,000[8] | ~0.1[8] | 15,000 |
| Cy3 Azide | ~555[1][9] | ~570[1][9] | ~150,000[1][9] | ~0.31[1][9] | 46,500 |
| DyLight 550 Azide | ~562[10] | ~576[10] | ~150,000[10] | High (not specified) | >15,000 (estimated) |
In-Depth Performance Analysis
5-TAMRA Azide: As a derivative of rhodamine, 5-TAMRA is a well-established and cost-effective fluorophore.[11] It offers good photostability and its fluorescence is relatively insensitive to pH in the physiological range.[12] However, as the data indicates, its intrinsic brightness is lower compared to more modern dyes. The fluorescence quantum yield of TAMRA can also be influenced by the local environment, particularly the presence of guanine (B1146940) nucleotides when labeling oligonucleotides.[12][13]
Alexa Fluor 555 Azide: Alexa Fluor dyes are renowned for their exceptional photostability and brightness.[14] Conjugates of Alexa Fluor 555 are significantly brighter than those of 5-TAMRA.[7] This enhanced performance is attributed to a higher quantum yield and resistance to self-quenching, even at high degrees of labeling.[2] For applications requiring long exposure times or intense laser power, the superior photostability of Alexa Fluor 555 is a distinct advantage.
Cy3 Azide: Cy3 is another widely used cyanine (B1664457) dye that exhibits high brightness, primarily due to its high quantum yield.[1][9] In terms of calculated brightness, Cy3 azide significantly outperforms 5-TAMRA azide and Alexa Fluor 555 azide. However, the photostability of Cy3 can be a limiting factor in demanding imaging applications when compared to the Alexa Fluor family.
DyLight 550 Azide: The DyLight series of dyes are also engineered for high fluorescence intensity and photostability.[5] DyLight 550 boasts a high extinction coefficient, comparable to Alexa Fluor 555 and Cy3, and is reported to have a high quantum yield.[10] These dyes are also highly water-soluble, which can simplify the conjugation process.[10]
Experimental Protocols
Accurate and reproducible results depend on robust experimental protocols. Below are detailed methodologies for bioconjugation using 5-TAMRA azide via a copper-catalyzed click reaction and for the determination of quantum yield.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for labeling an alkyne-modified biomolecule with 5-TAMRA azide.
Caption: Workflow for labeling alkyne-modified biomolecules with 5-TAMRA azide via CuAAC.
Detailed Steps:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 10 mM stock solution of 5-TAMRA azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) in deionized water. The ligand enhances reaction efficiency and protects the biomolecule from oxidative damage.[15]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and 5-TAMRA azide. The molar ratio of dye to biomolecule may need to be optimized, but a 2-5 fold molar excess of the dye is a good starting point.
-
Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction tube. A final copper concentration of 100-250 µM is typically sufficient.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants.
-
-
Purification:
-
Following incubation, purify the labeled conjugate to remove unreacted dye, copper catalyst, and other small molecules. Common purification methods include size-exclusion chromatography, dialysis, or spin desalting columns.
-
Protocol for Measuring Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent conjugate can be determined relative to a known standard.[9][10][16][17] For 5-TAMRA and its alternatives, a standard such as Rhodamine 6G in ethanol (B145695) (Φ = 0.95) is suitable.
Caption: Workflow for determining the relative fluorescence quantum yield of a conjugate.
Detailed Steps:
-
Prepare Solutions:
-
Prepare a stock solution of a suitable fluorescent standard (e.g., Rhodamine 6G in ethanol).
-
Prepare a stock solution of the fluorescently labeled biomolecule in an appropriate buffer.
-
Make a series of dilutions of both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Measure Fluorescence:
-
Using a fluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Conclusion
While 5-TAMRA azide remains a viable and economical choice for many bioconjugation applications, for experiments demanding the highest sensitivity and photostability, alternative fluorescent azides such as Alexa Fluor 555, Cy3, and DyLight 550 offer significant advantages in terms of brightness. The choice of fluorophore should be guided by the specific requirements of the application, including the instrumentation available, the need for photostability, and the desired signal-to-noise ratio. The protocols provided herein offer a framework for consistent and reproducible labeling and characterization of fluorescently modified biomolecules.
References
- 1. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 2. Alexa Fluor 555 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bu.edu [bu.edu]
- 9. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. axispharm.com [axispharm.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for TAMRA Azide, 5-Isomer
This guide provides essential safety and logistical information for the proper disposal of TAMRA (Tetramethylrhodamine) azide (B81097), 5-isomer. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Due to the azide functional group and its classification as a substance hazardous to the aquatic environment, specific disposal protocols must be followed.
Key Safety and Handling Information
TAMRA azide, 5-isomer, while not classified as hazardous under Regulation (EC) No 1272/2008 (CLP), requires careful handling due to the azide group and its environmental impact.[1] Azide compounds are known to have high acute toxicity and can form explosive metal azides when in contact with heavy metals such as lead and copper, which are commonly found in plumbing systems. Therefore, under no circumstances should TAMRA azide or its solutions be disposed of down the drain .
The primary safety concerns are:
-
Aquatic Toxicity : The substance is recognized as being strongly hazardous to water.
-
Formation of Explosive Compounds : Contact with metals, particularly heavy metals, can lead to the formation of highly shock-sensitive and explosive metal azides.
-
Toxicity of Hydrazoic Acid : Contact with acids can produce hydrazoic acid, which is a highly toxic and explosive gas.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₂₈N₆O₄ |
| Molecular Weight | 512.57 g/mol |
| Excitation Maximum (λex) | ~541-555 nm |
| Emission Maximum (λem) | ~567-580 nm |
| Extinction Coefficient | ~84,000 - 92,000 M⁻¹cm⁻¹ |
| Solubility | Good in polar organic solvents (e.g., DMSO, DMF, alcohols). Low in water. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols
For small quantities of this compound waste, a chemical quenching protocol is recommended to convert the azide to a less hazardous amine via a Staudinger reaction. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Staudinger Reaction for Quenching this compound
Objective: To reduce the organic azide to a primary amine, which is generally less hazardous.
Materials:
-
This compound waste solution
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent in which the azide is soluble
-
Water (deionized)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Appropriately labeled hazardous waste container (non-metallic)
Procedure:
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a minimal amount of anhydrous THF.
-
In a separate container, prepare a solution of triphenylphosphine (1.1 to 1.5 molar equivalents relative to the estimated amount of TAMRA azide) in anhydrous THF.
-
-
Reaction:
-
Slowly add the triphenylphosphine solution to the stirring TAMRA azide solution at room temperature.
-
Effervescence (release of nitrogen gas) may be observed.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC. The azide starting material and the resulting iminophosphorane or amine product should have different Rf values. The reaction is complete when the starting azide spot is no longer visible. Reaction times can vary but are often complete within a few hours.
-
-
Hydrolysis:
-
Once the initial reaction is complete, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Continue stirring for an additional 1-2 hours to ensure complete hydrolysis.
-
-
Waste Collection:
-
The resulting solution, containing the TAMRA-amine, triphenylphosphine oxide, and solvent, should be collected in a properly labeled hazardous waste container. The label should indicate all components of the mixture.
-
Do not cap the container tightly if there is a possibility of residual gas evolution.
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal of the hazardous waste container. Inform them of the contents, including the original presence of an azide that has been quenched.
-
By following these procedures, researchers can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TAMRA Azide, 5-Isomer
For researchers, scientists, and drug development professionals utilizing TAMRA azide (B81097), 5-isomer, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Essential Safety and Handling Protocols
When working with TAMRA azide, 5-isomer, a proactive approach to safety is crucial. Adherence to the following procedures will minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling involves the consistent and correct use of personal protective equipment.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes.
-
Hand Protection: Nitrile gloves are required. For operations with a higher risk of exposure, consider double-gloving or using silver shield gloves underneath nitrile gloves for enhanced protection.[1]
-
Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Engineering Controls and Work Practices
Beyond personal protective equipment, the laboratory environment and specific work practices play a critical role in ensuring safety.
-
Chemical Fume Hood: All manipulations of this compound, especially when in solid form or when preparing solutions, must be performed in a certified chemical fume hood.
-
Designated Work Area: Establish a designated area for handling azides, clearly labeled with appropriate warning signs.
-
Avoid Contamination: Do not use metal spatulas for weighing or transferring the solid compound, as this can lead to the formation of shock-sensitive metal azides.[2][3] Use plastic or ceramic spatulas instead.
-
Ground Glass Joints: Avoid the use of ground glass joints in reaction setups where azides are present, as friction can potentially lead to explosive decomposition.[2][3]
-
Scale of Work: Always work with the smallest practical quantities of the azide.
Quantitative Data Summary
For easy reference and comparison, the following tables summarize the key quantitative data for this compound.
| Physical and Chemical Properties | Value |
| Molecular Formula | C₂₈H₂₈N₆O₄[4][5] |
| Molecular Weight | 512.56 g/mol [4][5][6] |
| Appearance | Violet or dark red solid[4][7] |
| Solubility | Good in polar organic solvents (e.g., DMSO, DMF, alcohols); low in water.[4][8] |
| Purity | Typically ≥95% (as determined by HPLC-MS and ¹H NMR)[4][8] |
| Spectroscopic Properties | Value |
| Maximum Excitation Wavelength | ~541-553 nm[4][9] |
| Maximum Emission Wavelength | ~567-575 nm[4][9] |
| Molar Extinction Coefficient | ~84,000 - 92,000 M⁻¹cm⁻¹[4][9] |
| Fluorescence Quantum Yield | 0.1[4] |
Experimental Protocol: Copper-Catalyzed Click Chemistry
This compound is frequently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." The following is a general protocol for labeling an alkyne-containing biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Purification supplies (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer to the desired final concentration.
-
Add the this compound stock solution to the reaction mixture. The final concentration will depend on the concentration of the biomolecule, but a 2-10 fold molar excess of the azide is common.
-
Add the TBTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Following incubation, purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive heavy metal azides in plumbing.
-
Waste Segregation: All waste materials contaminated with this compound, including unused solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a clearly labeled, dedicated hazardous waste container.
-
Aqueous Waste: Under no circumstances should aqueous solutions containing azides be poured down the drain.[1] Reaction with lead or copper pipes (B44673) can lead to the formation of highly explosive metal azides.[1]
-
Decontamination: All glassware and work surfaces should be decontaminated. A common method is to rinse with a freshly prepared 20% aqueous solution of sodium nitrite (B80452) followed by a 20% aqueous solution of sodium hydroxide.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on azide waste disposal.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TAMRA Azide, isomer 5, 1006592-61-5 | BroadPharm [broadpharm.com]
- 3. youdobio.com [youdobio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. carlroth.com [carlroth.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. TAMRA Azide, isomer 5 | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Lumiprobe this compound, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
